Product packaging for S1R agonist 1 hydrochloride(Cat. No.:)

S1R agonist 1 hydrochloride

Número de catálogo: B10857101
Peso molecular: 331.9 g/mol
Clave InChI: ZMNFHWLFDVATLX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

S1R agonist 1 hydrochloride is a useful research compound. Its molecular formula is C20H26ClNO and its molecular weight is 331.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26ClNO B10857101 S1R agonist 1 hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C20H26ClNO

Peso molecular

331.9 g/mol

Nombre IUPAC

4-benzyl-1-(2-phenoxyethyl)piperidine;hydrochloride

InChI

InChI=1S/C20H25NO.ClH/c1-3-7-18(8-4-1)17-19-11-13-21(14-12-19)15-16-22-20-9-5-2-6-10-20;/h1-10,19H,11-17H2;1H

Clave InChI

ZMNFHWLFDVATLX-UHFFFAOYSA-N

SMILES canónico

C1CN(CCC1CC2=CC=CC=C2)CCOC3=CC=CC=C3.Cl

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of S1R Agonist 1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sigma-1 receptor (S1R) has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. As a unique ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), the S1R plays a crucial role in cellular homeostasis, particularly under conditions of stress. S1R Agonist 1 Hydrochloride is a selective ligand for the S1R, demonstrating high affinity and neuroprotective properties. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling pathways, and functional consequences. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering insights into the therapeutic potential of targeting the S1R.

Introduction to the Sigma-1 Receptor (S1R)

Initially misidentified as an opioid receptor, the Sigma-1 receptor is now understood to be a distinct entity, a 223-amino acid transmembrane protein with no homology to other mammalian proteins. It is ubiquitously expressed, with high concentrations in the central nervous system. The S1R resides predominantly at the MAM, a critical interface for communication between the ER and mitochondria. In its inactive state, the S1R is complexed with the binding immunoglobulin protein (BiP), an ER chaperone.

Molecular Mechanism of Action of this compound

The primary mechanism of action of this compound involves its direct binding to the S1R. This interaction induces a conformational change in the receptor, leading to its dissociation from BiP.[1] Once liberated, the S1R is free to interact with a variety of client proteins, thereby modulating their activity and initiating downstream signaling cascades.

Ligand Binding and Receptor Activation

This compound is a selective S1R agonist with a high binding affinity. The binding of the agonist to the S1R is the initial and critical step in its mechanism of action. This binding event is thought to occur within a hydrophobic pocket of the receptor.

Table 1: Binding Affinity of this compound

ReceptorKi (nM)
Sigma-1 Receptor (S1R)0.93[2][3]
Sigma-2 Receptor (S2R)72[2][3]

The dissociation of the S1R-BiP complex upon agonist binding is a key event that "activates" the chaperone function of the S1R. This allows the S1R to translocate and interact with its various downstream effectors.

cluster_inactive Inactive State cluster_active Active State S1R_BiP S1R-BiP Complex S1R S1R S1R_BiP->S1R Dissociation BiP BiP S1R_BiP->BiP Downstream Effectors Downstream Effectors S1R->Downstream Effectors Interacts with Agonist S1R Agonist 1 Hydrochloride Agonist->S1R_BiP Binds to S1R

Figure 1: S1R Activation by an Agonist.

Key Signaling Pathways Modulated by this compound

The activation of S1R by this compound leads to the modulation of several critical signaling pathways that are fundamental to its neuroprotective and neurorestorative effects.

Regulation of Calcium Homeostasis

The S1R is a key regulator of intracellular calcium (Ca2+) signaling. Upon activation, the S1R translocates to the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) at the ER membrane, stabilizing it and potentiating Ca2+ release from the ER. This controlled release of Ca2+ is crucial for mitochondrial function and ATP production. S1R agonists, such as PRE-084, have been shown to increase intracellular calcium responses in astrocytes.[4] Furthermore, S1R activation can modulate the activity of voltage-gated calcium channels.[5][6]

S1R_Agonist S1R Agonist 1 Hydrochloride S1R Activated S1R S1R_Agonist->S1R IP3R IP3 Receptor S1R->IP3R Stabilizes Ca2_ER Ca2+ IP3R->Ca2_ER Promotes release from ER ER Endoplasmic Reticulum Mitochondria Mitochondria ATP ATP Mitochondria->ATP Production Ca2_Mito Ca2+ Ca2_ER->Ca2_Mito Uptake into Ca2_Mito->Mitochondria

Figure 2: S1R-mediated regulation of calcium homeostasis.
Attenuation of Oxidative Stress

This compound exhibits neuroprotective effects against reactive oxygen species (ROS).[2][3] The activation of S1R has been shown to enhance the activity of antioxidant defense mechanisms. This is, in part, mediated by the potentiation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Modulation of NMDA Receptor Function and Excitotoxicity

This compound demonstrates a neuroprotective effect against N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity.[3] S1Rs can form a complex with NMDA receptors and modulate their function. S1R activation can reduce the association of the NMDA receptor with postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS), thereby mitigating excitotoxic downstream signaling.

S1R_Agonist S1R Agonist 1 Hydrochloride S1R Activated S1R S1R_Agonist->S1R NMDAR NMDA Receptor S1R->NMDAR Modulates PSD95 PSD-95 NMDAR->PSD95 Reduces association nNOS nNOS PSD95->nNOS Reduces association Excitotoxicity Excitotoxicity nNOS->Excitotoxicity Inhibits

Figure 3: S1R modulation of NMDA receptor signaling.
Promotion of Neuronal Plasticity and Neurite Outgrowth

S1R Agonist 1 has been shown to significantly increase nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells in a dose-dependent manner.[3] This effect is a hallmark of S1R agonism and is believed to be mediated through the modulation of various signaling pathways that regulate cytoskeletal dynamics and gene expression related to neuronal differentiation.

Quantitative Data

Due to the limited availability of public data for this compound, the following table includes data for the well-characterized S1R agonist PRE-084 to illustrate typical functional potencies.

Table 2: Functional Activity of the S1R Agonist PRE-084

AssayCell Line/ModelEndpointEC50/IC50ResultReference
Sigma Receptor Binding-IC5044 nMPotent binding to S1R[7][8]
Neuroprotection against β-amyloid toxicityCultured cortical neuronsCell ViabilityMaximally neuroprotective at 10 µMReduced neuronal toxicity[8]
Motor Performance ImprovementWobbler micePaw abnormality and grip strength0.25 mg/kgAmeliorated motor deficits[8][9]
Neurite ElongationCerebellar granule neuronsNeurite Length-Improved neurite elongation[7]
Intracellular Calcium IncreaseCultured astrocytesCalcium Response-Increased intracellular calcium[4]

Experimental Protocols

Radioligand Binding Assay for S1R

Objective: To determine the binding affinity (Ki) of this compound for the Sigma-1 receptor.

Materials:

  • Membrane preparations from cells expressing S1R (e.g., CHO-K1 cells)

  • Radioligand: --INVALID-LINK---pentazocine

  • Non-specific ligand: Haloperidol

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Incubate cell membranes with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of this compound in the assay buffer.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of haloperidol.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a filtration apparatus.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Start Prepare Prepare reaction mix: - Cell membranes - 3H-pentazocine - S1R Agonist 1 HCl Start->Prepare Incubate Incubate to equilibrium Prepare->Incubate Filter Rapid filtration Incubate->Filter Wash Wash filters Filter->Wash Count Scintillation counting Wash->Count Analyze Data analysis (IC50, Ki) Count->Analyze End End Analyze->End

Figure 4: Radioligand Binding Assay Workflow.
Neurite Outgrowth Assay in PC12 Cells

Objective: To quantify the effect of this compound on NGF-induced neurite outgrowth.

Materials:

  • PC12 cells

  • Cell culture medium (e.g., DMEM) with low serum

  • Nerve Growth Factor (NGF)

  • This compound

  • Collagen-coated culture plates

  • Microscope with imaging software

Procedure:

  • Seed PC12 cells on collagen-coated plates in low-serum medium.

  • Treat the cells with a sub-optimal concentration of NGF in the presence of varying concentrations of this compound.

  • Include a control group with NGF alone.

  • Incubate the cells for 48-72 hours to allow for neurite extension.

  • Capture images of the cells using a microscope.

  • Quantify neurite outgrowth using imaging software. Parameters to measure include the percentage of cells with neurites, the number of neurites per cell, and the average neurite length.

  • Analyze the data to determine the dose-dependent effect of this compound on neurite outgrowth.

Start Start Seed_Cells Seed PC12 cells Start->Seed_Cells Treat_Cells Treat with NGF and S1R Agonist 1 HCl Seed_Cells->Treat_Cells Incubate Incubate for 48-72h Treat_Cells->Incubate Image_Cells Image acquisition Incubate->Image_Cells Quantify Quantify neurite outgrowth Image_Cells->Quantify Analyze Data analysis Quantify->Analyze End End Analyze->End

Figure 5: Neurite Outgrowth Assay Workflow.
Intracellular Calcium Imaging Assay

Objective: To measure changes in intracellular calcium levels in response to this compound.

Materials:

  • Cultured cells (e.g., astrocytes, neurons)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • This compound

  • Fluorescence microscope or plate reader with calcium imaging capabilities

Procedure:

  • Culture cells on glass coverslips or in microplates suitable for fluorescence imaging.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Establish a baseline fluorescence reading.

  • Add this compound to the cells and record the change in fluorescence intensity over time.

  • The change in fluorescence is proportional to the change in intracellular calcium concentration.

  • Analyze the data to determine the kinetics and magnitude of the calcium response.

Start Start Culture_Cells Culture cells Start->Culture_Cells Load_Dye Load with calcium dye Culture_Cells->Load_Dye Baseline Establish baseline fluorescence Load_Dye->Baseline Add_Agonist Add S1R Agonist 1 HCl Baseline->Add_Agonist Record Record fluorescence change Add_Agonist->Record Analyze Analyze calcium response Record->Analyze End End Analyze->End

Figure 6: Calcium Imaging Assay Workflow.

Conclusion

This compound is a selective and high-affinity ligand for the Sigma-1 receptor. Its mechanism of action is centered on the activation of this unique chaperone protein, leading to the modulation of key cellular processes including calcium homeostasis, oxidative stress, and neuronal plasticity. The neuroprotective and neurorestorative effects observed with this compound underscore the therapeutic potential of targeting the S1R for the treatment of a variety of CNS disorders. Further research, particularly to generate more extensive quantitative functional data, will be crucial in fully elucidating its therapeutic utility and advancing its development. This guide provides a foundational understanding of the core mechanisms of this compound, intended to facilitate further investigation and application in the field.

References

The Modulatory Role of S1R Agonist 1 Hydrochloride on NMDA Receptor Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sigma-1 receptor (S1R), a unique ligand-regulated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a critical modulator of various neurotransmitter systems. Of particular interest is its intricate relationship with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function is implicated in numerous neurological and psychiatric disorders, making the S1R-NMDA receptor axis a promising target for therapeutic intervention. This technical guide provides an in-depth overview of the role of S1R agonist 1 hydrochloride in modulating NMDA receptor activity, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Core Concepts: S1R and NMDA Receptor Interaction

The interaction between S1R and the NMDA receptor is multifaceted, involving direct and indirect mechanisms that ultimately fine-tune glutamatergic neurotransmission. S1R agonists have been shown to potentiate NMDA receptor function through several key actions:

  • Enhanced Receptor Expression and Trafficking: Activation of S1R promotes the synthesis and transport of NMDA receptor subunits, specifically GluN2A and GluN2B, to the neuronal surface. This leads to an increased density of functional NMDA receptors at the synapse.

  • Direct Protein-Protein Interaction: S1R physically interacts with NMDA receptor subunits, particularly the GluN2 subunits. This interaction is enhanced in the presence of S1R agonists and is thought to allosterically modulate receptor function.

  • Modulation of Downstream Signaling: S1R activation influences intracellular signaling cascades that are also regulated by NMDA receptor activity, including those involving calcium-dependent kinases and transcription factors.

  • Neuroprotection against Excitotoxicity: Paradoxically, while potentiating NMDA receptor function under physiological conditions, S1R agonists have also demonstrated neuroprotective effects against NMDA-induced excitotoxicity, a hallmark of many neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction between S1R agonists and the NMDA receptor.

Table 1: Binding Affinity of S1R Agonist 1

CompoundTargetK_i_ (nM)Reference
S1R agonist 1S1R0.93[1][2]
S2R72[1][2]

Table 2: Effect of S1R Agonists on NMDA Receptor Subunit Expression

S1R AgonistNMDA Receptor SubunitFold Increase in ExpressionCell/Tissue TypeReference
(+)-SKF 10,047GluN2A~2.6Rat Hippocampus[3]
GluN2B~2.6Rat Hippocampus[3]
PRE-084GluN2A/BNot specifiedRat Hippocampus[3]
(+)-PentazocineGluN2A/BNot specifiedRat Hippocampus[3]

Signaling Pathways

The modulation of NMDA receptor function by S1R agonists involves a complex interplay of intracellular signaling pathways. The following diagram illustrates the proposed signaling cascade initiated by S1R activation, leading to the potentiation of NMDA receptor activity and downstream effects.

S1R_NMDA_Signaling S1R_PM S1R NMDAR NMDA Receptor (GluN1/GluN2) S1R_PM->NMDAR Direct Interaction Downstream Downstream Signaling (CaMKII, PKC, ERK, CREB) S1R_PM->Downstream Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx S1R_ER S1R S1R_ER->S1R_PM Translocation Expression Increased GluN2A/B Expression S1R_ER->Expression S1R_Agonist S1R Agonist 1 Hydrochloride S1R_Agonist->S1R_PM S1R_Agonist->S1R_ER Trafficking Increased Trafficking to Plasma Membrane Expression->NMDAR Interaction Enhanced S1R-GluN2 Interaction Ca_Influx->Downstream Plasticity Synaptic Plasticity Neuroprotection Downstream->Plasticity

S1R-NMDA Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for key experiments used to investigate the role of this compound in NMDA receptor modulation.

Co-Immunoprecipitation (Co-IP) for S1R-NMDA Receptor Interaction

This protocol is designed to determine the physical interaction between S1R and NMDA receptor subunits in brain tissue.

CoIP_Workflow start Start: Hippocampal Tissue Homogenization lysis Lysis in RIPA Buffer with Protease/Phosphatase Inhibitors start->lysis centrifuge1 Centrifugation (14,000 x g, 30 min, 4°C) lysis->centrifuge1 preclear Pre-clearing of Supernatant with Protein A/G Beads centrifuge1->preclear antibody_incubation Overnight Incubation with anti-S1R or anti-GluN2B Antibody (4°C) preclear->antibody_incubation bead_incubation Incubation with Protein A/G Beads (2h, 4°C) antibody_incubation->bead_incubation centrifuge2 Pellet Immunocomplexes (1,000 x g, 5 min, 4°C) bead_incubation->centrifuge2 wash Wash Pellet 3x with Lysis Buffer centrifuge2->wash elution Elution of Proteins in SDS-PAGE Sample Buffer wash->elution analysis Western Blot Analysis for Co-precipitated Proteins elution->analysis end End: Detection of S1R-NMDA Receptor Complex analysis->end

Co-Immunoprecipitation Workflow.

Materials:

  • Hippocampal tissue

  • RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease and phosphatase inhibitor cocktails

  • Protein A/G agarose (B213101) beads

  • Primary antibodies: anti-S1R, anti-GluN2B, IgG control

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE gels and buffers

  • Western blot apparatus and reagents

  • Chemiluminescence detection system

Procedure:

  • Homogenize hippocampal tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the homogenate at 14,000 x g for 30 minutes at 4°C.

  • Collect the supernatant (lysate).

  • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

  • Centrifuge and collect the pre-cleared supernatant.

  • Incubate the pre-cleared lysate with either anti-S1R antibody, anti-GluN2B antibody, or a non-specific IgG control overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for 2 hours at 4°C.

  • Pellet the beads by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Wash the bead pellet three times with ice-cold lysis buffer.

  • Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the reciprocal protein (e.g., blot for GluN2B when S1R was immunoprecipitated).

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted for recording NMDA receptor-mediated currents from CA1 pyramidal neurons in hippocampal slices to assess the effect of this compound.

Electrophysiology_Workflow start Start: Prepare Hippocampal Slices slice_prep Acute Hippocampal Slice Preparation (300-400 µm) start->slice_prep recording_setup Transfer Slice to Recording Chamber with ACSF slice_prep->recording_setup cell_selection Identify CA1 Pyramidal Neuron under DIC Microscopy recording_setup->cell_selection patching Establish Whole-Cell Patch-Clamp Configuration cell_selection->patching baseline Record Baseline NMDA-EPSCs at +40 mV patching->baseline agonist_app Bath Apply this compound baseline->agonist_app post_agonist_rec Record NMDA-EPSCs in the Presence of Agonist agonist_app->post_agonist_rec analysis Analyze Changes in NMDA-EPSC Amplitude and Kinetics post_agonist_rec->analysis end End: Quantify S1R Agonist Effect analysis->end

Electrophysiology Experimental Workflow.

Solutions:

  • Artificial Cerebrospinal Fluid (ACSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 2 mM MgSO₄, 26 mM NaHCO₃, 10 mM glucose, 2 mM CaCl₂; saturated with 95% O₂/5% CO₂.

  • Internal Solution: 135 mM Cs-methanesulfonate, 8 mM NaCl, 10 mM HEPES, 0.5 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM QX-314; pH 7.25 with CsOH.

Procedure:

  • Prepare acute coronal hippocampal slices (300-400 µm) from adult rodents.

  • Allow slices to recover in ACSF for at least 1 hour.

  • Transfer a slice to the recording chamber and perfuse with ACSF at 2-3 ml/min.

  • Identify CA1 pyramidal neurons using DIC optics.

  • Establish a whole-cell patch-clamp recording.

  • Voltage-clamp the neuron at +40 mV to relieve the Mg²⁺ block of NMDA receptors.

  • Record baseline NMDA receptor-mediated excitatory postsynaptic currents (NMDA-EPSCs) evoked by Schaffer collateral stimulation.

  • Bath apply this compound at the desired concentration (e.g., 1-10 µM).

  • Record NMDA-EPSCs in the presence of the agonist.

  • Analyze the data to determine changes in the amplitude, rise time, and decay kinetics of the NMDA-EPSCs.

Calcium Imaging with Fura-2 AM

This protocol is for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in cultured neurons in response to NMDA application, and the modulatory effect of this compound.

Calcium_Imaging_Workflow start Start: Culture Primary Neurons on Coverslips loading Load Cells with Fura-2 AM (1-5 µM) for 30-60 min start->loading wash Wash and Incubate for 30 min for De-esterification loading->wash imaging_setup Mount Coverslip on Imaging System wash->imaging_setup baseline Record Baseline Fura-2 Fluorescence Ratio (340/380 nm) imaging_setup->baseline agonist_preincubation Pre-incubate with this compound baseline->agonist_preincubation nmda_stimulation Stimulate with NMDA (e.g., 100 µM) agonist_preincubation->nmda_stimulation recording Record Changes in Fura-2 Ratio nmda_stimulation->recording analysis Analyze Peak and Area Under the Curve of Calcium Response recording->analysis end End: Determine Modulation of NMDA-induced Ca²⁺ Influx analysis->end

Calcium Imaging Experimental Workflow.

Materials:

  • Primary neuronal cultures on glass coverslips

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • NMDA

  • This compound

  • Fluorescence imaging system with 340 nm and 380 nm excitation wavelengths and an emission filter around 510 nm.

Procedure:

  • Culture primary neurons (e.g., hippocampal or cortical) on glass coverslips.

  • Prepare a loading solution of 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

  • Incubate the cells with the loading solution for 30-60 minutes at 37°C.

  • Wash the cells with HBSS and incubate for a further 30 minutes to allow for complete de-esterification of the dye.

  • Mount the coverslip onto the imaging chamber of a fluorescence microscope.

  • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

  • Pre-incubate the cells with this compound for a defined period.

  • Stimulate the cells with a specific concentration of NMDA.

  • Record the changes in the 340/380 nm fluorescence ratio over time.

  • Analyze the data to quantify the peak amplitude and duration of the calcium transient in the presence and absence of the S1R agonist.

Conclusion

This compound represents a potent and selective tool for the modulation of NMDA receptor function. The evidence presented in this guide highlights its ability to enhance NMDA receptor expression, trafficking, and signaling, while also offering neuroprotective benefits. The detailed experimental protocols provide a framework for researchers to further investigate the therapeutic potential of this and other S1R agonists in the context of neurological and psychiatric disorders characterized by NMDA receptor dysregulation. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying the S1R-NMDA receptor partnership and to translate these preclinical findings into clinical applications.

References

An In-depth Technical Guide to the Discovery and Synthesis of S1R Agonist 1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of S1R Agonist 1 Hydrochloride, a selective agonist of the Sigma-1 Receptor (S1R). The document details the core pharmacological data, outlines detailed experimental protocols for its synthesis and biological characterization, and visualizes the key signaling pathways and experimental workflows.

Core Pharmacological Data

S1R Agonist 1, also identified as Compound 6b, demonstrates high affinity and selectivity for the Sigma-1 Receptor over the Sigma-2 Receptor (S2R). Its hydrochloride salt is the form typically used in experimental settings. The compound has shown significant neuroprotective effects in various in vitro models.

Table 1: Quantitative Pharmacological Data for S1R Agonist 1
ParameterValueCell Line/SystemCitation
Ki for S1R 0.93 nMGuinea Pig Brain Membranes[1][2]
Ki for S2R 72 nMRat Liver Membranes[1][2]
S2R/S1R Selectivity Ratio ~77-[1][2]
Neuroprotection against NMDA-induced toxicity Effective at 0.1-5 µMSH-SY5Y cells[1]
Neuroprotection against Rotenone-induced damage Significant at 1 µM (24h)SH-SY5Y cells[1]
Enhancement of NGF-induced neurite outgrowth Significant at 0.1-5 µMPC12 cells[1]
Cytotoxicity (A549, LoVo, Panc-1 cells) No cytotoxicity observed up to 10 µM (24-72h)A549, LoVo, Panc-1 cells[1]
Zebrafish Embryo Toxicity Death of 4 out of 8 embryos at 10 µM (120h)Zebrafish Embryos[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the formation of a key piperazine (B1678402) intermediate followed by amide coupling and subsequent salt formation. While a specific, detailed protocol for this exact compound is not publicly available, a representative synthesis is outlined below based on established methods for analogous structures.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(Cyclohexylmethyl)piperazine (B1349345)

  • To a solution of piperazine (2 equivalents) in a suitable solvent such as ethanol, add cyclohexanecarbaldehyde (1 equivalent).

  • Stir the mixture at room temperature for 1-2 hours to form the iminium ion intermediate.

  • Add a reducing agent, such as sodium triacetoxyborohydride (B8407120) (1.5 equivalents), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(cyclohexylmethyl)piperazine.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of N-((4-(Cyclohexylmethyl)piperazin-1-yl)methyl)benzamide (S1R Agonist 1)

  • To a solution of 1-(cyclohexylmethyl)piperazine (1 equivalent) and formaldehyde (B43269) (1.2 equivalents, as a 37% aqueous solution) in a solvent like ethanol, add benzamide (B126) (1 equivalent).

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain S1R Agonist 1.

Step 3: Formation of this compound

  • Dissolve the purified S1R Agonist 1 in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Filter the resulting solid, wash with cold anhydrous solvent, and dry under vacuum to yield this compound as a white or off-white solid.

Key Experimental Protocols for Biological Evaluation

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol determines the binding affinity (Ki) of S1R Agonist 1 for the Sigma-1 receptor.

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge. Resuspend the pellet and repeat the centrifugation. The final pellet is resuspended in the assay buffer.

  • Assay: In a 96-well plate, add the membrane preparation, the radioligand ([³H]-(+)-pentazocine, typically at a concentration near its Kd), and varying concentrations of S1R Agonist 1.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Filtration: Terminate the binding by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of S1R Agonist 1 that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

NMDA-Induced Neurotoxicity Assay in SH-SY5Y Cells

This assay evaluates the neuroprotective effect of S1R Agonist 1 against excitotoxicity.

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a suitable medium until they reach 70-80% confluency.

  • Treatment: Pre-treat the cells with varying concentrations of this compound (0.1-5 µM) for a specified period (e.g., 1 hour).

  • Induction of Neurotoxicity: Expose the cells to N-methyl-D-aspartate (NMDA) at a concentration known to induce significant cell death (e.g., 100-500 µM) for 24 hours.

  • Assessment of Cell Viability: Measure cell viability using a standard method such as the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Compare the viability of cells treated with S1R Agonist 1 and NMDA to those treated with NMDA alone to determine the neuroprotective effect.

NGF-Induced Neurite Outgrowth Assay in PC12 Cells

This assay assesses the effect of S1R Agonist 1 on neuronal differentiation.

  • Cell Seeding: Plate PC12 cells on collagen-coated plates in a low-serum medium.

  • Treatment: Treat the cells with Nerve Growth Factor (NGF) at a concentration that induces sub-maximal neurite outgrowth (e.g., 50 ng/mL) in the presence or absence of varying concentrations of this compound (0.1-5 µM).

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

  • Quantification of Neurite Outgrowth: Capture images of the cells using a microscope. A cell is considered differentiated if it possesses at least one neurite that is longer than the diameter of the cell body. Quantify the percentage of differentiated cells or the average neurite length.

  • Data Analysis: Compare the extent of neurite outgrowth in cells treated with NGF and S1R Agonist 1 to those treated with NGF alone.

Cytotoxicity Assay (MTT)

This assay determines the potential cytotoxic effects of S1R Agonist 1.

  • Cell Seeding: Plate cancer cell lines (e.g., A549, LoVo, Panc-1) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to a range of concentrations of this compound (e.g., 0-10 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Signaling Pathways and Experimental Workflows

Sigma-1 Receptor Signaling Pathway

Activation of the Sigma-1 Receptor by an agonist like S1R Agonist 1 initiates a cascade of intracellular events. S1R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). Under basal conditions, it is often complexed with the binding immunoglobulin protein (BiP). Agonist binding leads to the dissociation of S1R from BiP, allowing it to interact with and modulate the function of various client proteins, including ion channels and signaling kinases. This modulation ultimately leads to the observed neuroprotective and pro-survival effects.

S1R_Signaling_Pathway cluster_MAM Mitochondria-Associated ER Membrane (MAM) cluster_Cellular_Effects Cellular Effects S1R_BiP S1R-BiP Complex S1R_Active Active S1R S1R_BiP->S1R_Active Dissociation BiP BiP IP3R IP3R S1R_Active->IP3R Modulation Neuroprotection Neuroprotection S1R_Active->Neuroprotection Neurite_Outgrowth Neurite Outgrowth S1R_Active->Neurite_Outgrowth Mitochondrion Mitochondrion IP3R->Mitochondrion Ca2+ Transfer Cell_Survival Increased Cell Survival Mitochondrion->Cell_Survival S1R_Agonist S1R Agonist 1 S1R_Agonist->S1R_BiP Binding

Caption: S1R Agonist 1 binds to the S1R-BiP complex, promoting its dissociation and activating S1R.

Experimental Workflow for S1R Agonist 1 Evaluation

The evaluation of a novel S1R agonist like S1R Agonist 1 follows a structured workflow, from initial synthesis and characterization to in vitro and in vivo testing.

Experimental_Workflow Synthesis Synthesis & Purification of S1R Agonist 1 HCl Binding_Assay Radioligand Binding Assay (S1R & S2R Affinity) Synthesis->Binding_Assay In_Vitro_Screening In Vitro Functional Screening Binding_Assay->In_Vitro_Screening Neuroprotection_Assay Neuroprotection Assays (NMDA, Rotenone) In_Vitro_Screening->Neuroprotection_Assay Neurite_Assay Neurite Outgrowth Assay (PC12 cells) In_Vitro_Screening->Neurite_Assay Cytotoxicity_Assay Cytotoxicity Assays (MTT) In_Vitro_Screening->Cytotoxicity_Assay In_Vivo_Studies In Vivo Studies (e.g., Zebrafish Toxicity) Neuroprotection_Assay->In_Vivo_Studies Neurite_Assay->In_Vivo_Studies Cytotoxicity_Assay->In_Vivo_Studies Data_Analysis Data Analysis & Lead Optimization In_Vivo_Studies->Data_Analysis

Caption: A typical workflow for the discovery and preclinical evaluation of an S1R agonist.

This guide provides a foundational understanding of this compound for researchers in the field of drug discovery. The detailed protocols and data serve as a valuable resource for the further investigation and development of selective S1R agonists as potential therapeutic agents.

References

An In-Depth Technical Guide to the Binding Affinity and Kinetics of S1R Agonist 1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of S1R Agonist 1 Hydrochloride, a selective agonist for the Sigma-1 receptor (S1R). The S1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a variety of cellular processes and considered a promising therapeutic target for a range of neurological and psychiatric disorders.[1][2][3] This document details the compound's binding affinity, outlines the experimental protocols for its characterization, and visualizes the associated signaling pathways.

Core Quantitative Data

The binding affinity of this compound (also referred to as Compound 6b) has been determined through competitive radioligand binding assays.[4] The key quantitative data are summarized in the table below, highlighting its high affinity and selectivity for the Sigma-1 receptor over the Sigma-2 receptor (S2R).

CompoundTargetK_i_ (nM)Selectivity (S2R/S1R)
This compoundS1R0.9377.4-fold
S2R72

Note on Binding Kinetics: As of the latest available data, specific binding kinetic parameters such as the association rate constant (k_on_), dissociation rate constant (k_off_), and residence time for this compound have not been publicly reported. The determination of these parameters would require dedicated experimental investigation using techniques such as surface plasmon resonance (SPR) or kinetic radioligand binding assays.

Experimental Protocols

The determination of the binding affinity (K_i_) of this compound is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor.

Radioligand Binding Assay for K_i_ Determination

Objective: To determine the inhibitory constant (K_i_) of this compound at the Sigma-1 receptor.

Materials:

  • Membrane Preparation: Guinea pig brain or liver membranes, or cell membranes from a cell line expressing human S1R (e.g., HEK-293).

  • Radioligand: [³H]-(+)-pentazocine, a selective S1R ligand.

  • Test Compound: this compound.

  • Non-specific Binding Control: Haloperidol or another high-affinity, structurally distinct S1R ligand.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration System: 96-well plate harvester with glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer to a known protein concentration.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (typically at its K_d_ value), and varying concentrations of this compound.

  • Incubation: Incubate the plates at 37°C for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The K_i_ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:

    K_i_ = IC₅₀ / (1 + [L]/K_d_)

    where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Signaling Pathways and Experimental Workflows

The activation of the Sigma-1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, visualize a key S1R signaling pathway and the experimental workflow for determining binding affinity.

S1R_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion S1R_BiP S1R-BiP Complex S1R_Active Active S1R S1R_BiP->S1R_Active Dissociation IP3R IP3R S1R_Active->IP3R Modulates Ca_ER ER Ca²⁺ Release IP3R->Ca_ER Activates Ca_Mito Mitochondrial Ca²⁺ Uptake ATP ATP Production Ca_Mito->ATP Stimulates Cell_Survival Cell Survival Neuroprotection ATP->Cell_Survival Promotes Agonist S1R Agonist 1 Hydrochloride Agonist->S1R_BiP Binds to Ca_ER->Ca_Mito Influx

Caption: Agonist-induced S1R signaling pathway.

Binding_Assay_Workflow Start Start Prep Prepare Receptor Membranes and Reagents Start->Prep Incubate Incubate Membranes with Radioligand and S1R Agonist 1 Prep->Incubate Filter Separate Bound and Unbound Ligands via Filtration Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis: IC₅₀ and K_i_ Calculation Count->Analyze End End Analyze->End

Caption: Workflow for K_i_ determination.

References

S1R Agonist 1 Hydrochloride: A Technical Guide to its Role in Oxidative Stress Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sigma-1 Receptor (S1R), a unique ligand-regulated molecular chaperone primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, has emerged as a promising therapeutic target for a variety of neurological disorders.[1][2] Activation of S1R has been shown to confer neuroprotection through various mechanisms, including the modulation of intracellular calcium signaling, attenuation of ER stress, and reduction of oxidative stress.[1][2][3][4] This technical guide provides an in-depth overview of S1R Agonist 1 Hydrochloride, a potent and selective S1R agonist, and its role in mitigating oxidative stress-induced neuronal damage.

This compound, identified as 4-benzyl-1-(2-phenoxyethyl)piperidine (B8295457) hydrochloride (also referred to as compound 6b), has demonstrated significant neuroprotective effects in preclinical studies.[5] This document will detail the quantitative data from these studies, provide comprehensive experimental protocols for assessing its efficacy, and illustrate the key signaling pathways involved in its mechanism of action.

Quantitative Data on Neuroprotective Effects

The neuroprotective capacity of this compound has been evaluated in well-established in vitro models of neuronal damage using human neuroblastoma SH-SY5Y cells. The following tables summarize the quantitative data from these studies, demonstrating the compound's efficacy in protecting against toxins that induce oxidative stress and excitotoxicity.

Table 1: Neuroprotective Effect of this compound Against Rotenone-Induced Toxicity in SH-SY5Y Cells

Treatment GroupConcentration of S1R Agonist 1 HClCell Viability (% of Control)
Control-100%
Rotenone (B1679576) (25 µM)-~50%
Rotenone (25 µM) + S1R Agonist 1 HCl1.0 µMSignificantly increased vs. Rotenone alone
Rotenone (25 µM) + S1R Agonist 1 HCl5.0 µMSignificantly increased vs. Rotenone alone
Rotenone (25 µM) + S1R Agonist 1 HCl (1.0 µM) + S1R Antagonist (PB212, 5 µM)-Protection reversed

Data synthesized from Linciano P, et al. Eur J Med Chem. 2023;249:115163.

Table 2: Neuroprotective Effect of this compound Against NMDA-Induced Excitotoxicity in SH-SY5Y Cells

Treatment GroupConcentration of S1R Agonist 1 HClCell Viability (% of Control)
Control-100%
NMDA (250 µM)-~50%
NMDA (250 µM) + S1R Agonist 1 HCl0.1 µMComplete cell survival
NMDA (250 µM) + S1R Agonist 1 HCl0.5 µMComplete cell survival
NMDA (250 µM) + S1R Agonist 1 HCl1.0 µMComplete cell survival
NMDA (250 µM) + S1R Agonist 1 HCl5.0 µMComplete cell survival
NMDA (250 µM) + S1R Agonist 1 HCl (0.1 µM) + S1R Antagonist (PB212, 5 µM)-Protection significantly reverted

Data synthesized from Linciano P, et al. Eur J Med Chem. 2023;249:115163.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables.

Cell Culture
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 50 U/mL penicillin, and 50 mg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified atmosphere of 95% air and 5% CO2 at 37°C. The culture medium is changed every 2 days.[6]

In Vitro Model of Rotenone-Induced Toxicity

This protocol establishes a model of mitochondrial dysfunction and oxidative stress.

  • Cell Seeding: SH-SY5Y cells are seeded in 96-well plates at a density of approximately 7,000 cells per well and incubated for 24 hours.

  • Treatment:

    • The culture medium is replaced with fresh medium containing a reduced serum concentration (2% FBS).

    • Cells are pre-incubated with this compound at the desired concentrations (e.g., 1.0 µM and 5.0 µM) for a specified period (typically 1-2 hours) before the addition of the toxin.

    • Rotenone is then added to the wells to a final concentration of 25 µM.

    • For antagonist studies, the S1R antagonist PB212 (5 µM) is co-incubated with the agonist and rotenone.

  • Incubation: Cells are incubated for 24 hours.

  • Assessment: Cell viability is assessed using the MTT assay.

In Vitro Model of NMDA-Induced Excitotoxicity

This protocol models neuronal damage caused by excessive glutamate (B1630785) receptor activation.

  • Cell Seeding: SH-SY5Y cells are seeded in 96-well plates as described for the rotenone model.

  • Treatment:

    • The culture medium is replaced with fresh, reduced serum (2% FBS) medium.

    • Cells are co-incubated with N-methyl-D-aspartate (NMDA) at a final concentration of 250 µM and this compound at various concentrations (0.1, 0.5, 1.0, and 5.0 µM).

    • For antagonist studies, the S1R antagonist PB212 (5 µM) is added along with NMDA and the agonist.

  • Incubation: Cells are incubated for 24 hours.

  • Assessment: Cell viability is measured using the MTT assay.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.[7]

  • Reagent Preparation: A stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is prepared in phosphate-buffered saline (PBS) at a concentration of 5 mg/mL.

  • Procedure:

    • Following the 24-hour treatment period, 10 µL of the MTT stock solution is added to each well of the 96-well plate.

    • The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

    • After incubation, the medium is carefully removed.

    • 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.

    • The plate is gently agitated for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control cells.

Signaling Pathways and Mechanism of Action

S1R agonists exert their neuroprotective effects by modulating several intracellular signaling pathways. The activation of S1R by this compound is believed to initiate a cascade of events that ultimately leads to a reduction in oxidative stress and an increase in cell survival.

Core Signaling Pathway

Under basal conditions, S1R is associated with the binding immunoglobulin protein (BiP), an ER chaperone. Upon stimulation by an agonist like this compound, or in response to cellular stress, S1R dissociates from BiP.[2] This dissociation allows S1R to interact with other client proteins, most notably the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) at the ER-mitochondrion interface.[1][2] This interaction stabilizes IP3R and modulates Ca2+ transfer from the ER to the mitochondria, a critical process for maintaining mitochondrial function and cellular bioenergetics.[2]

By regulating calcium homeostasis and reducing ER stress, S1R activation can prevent the downstream activation of apoptotic pathways and promote the expression of pro-survival factors like Bcl-2.[3] Furthermore, S1R activation has been shown to upregulate antioxidant response elements (ARE), leading to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which directly combat oxidative stress.

S1R_Agonist_Oxidative_Stress_Pathway cluster_stress Cellular Stress cluster_s1r S1R Activation cluster_downstream Downstream Effects cluster_outcome Cellular Outcome Oxidative Stress Oxidative Stress S1R_BiP S1R-BiP Complex Oxidative Stress->S1R_BiP induces dissociation Excitotoxicity Excitotoxicity Excitotoxicity->S1R_BiP induces dissociation S1R Agonist 1 HCl S1R Agonist 1 HCl S1R Agonist 1 HCl->S1R_BiP promotes dissociation S1R S1R Ca2+ Homeostasis Ca2+ Homeostasis S1R->Ca2+ Homeostasis modulates ER Stress Reduction ER Stress Reduction S1R->ER Stress Reduction promotes ARE Activation ARE Activation S1R->ARE Activation activates BiP BiP S1R_BiP->S1R dissociates to S1R_BiP->BiP Increased Neuronal Survival Increased Neuronal Survival Ca2+ Homeostasis->Increased Neuronal Survival Anti-apoptotic Proteins (e.g., Bcl-2) Anti-apoptotic Proteins (e.g., Bcl-2) ER Stress Reduction->Anti-apoptotic Proteins (e.g., Bcl-2) ER Stress Reduction->Increased Neuronal Survival Antioxidant Enzymes (e.g., HO-1, NQO1) Antioxidant Enzymes (e.g., HO-1, NQO1) ARE Activation->Antioxidant Enzymes (e.g., HO-1, NQO1) Anti-apoptotic Proteins (e.g., Bcl-2)->Increased Neuronal Survival Reduced Oxidative Stress Reduced Oxidative Stress Antioxidant Enzymes (e.g., HO-1, NQO1)->Reduced Oxidative Stress Reduced Oxidative Stress->Increased Neuronal Survival

Caption: Proposed signaling pathway of this compound in reducing oxidative stress.

Experimental Workflow

The general workflow for evaluating the neuroprotective effects of this compound against oxidative stress is depicted below.

Experimental_Workflow start Start seed_cells Seed SH-SY5Y Cells in 96-well plates start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 add_agonist Add S1R Agonist 1 HCl (and antagonist where applicable) incubate_24h_1->add_agonist pre_incubate Pre-incubate add_agonist->pre_incubate add_toxin Add Rotenone or NMDA pre_incubate->add_toxin incubate_24h_2 Incubate for 24h add_toxin->incubate_24h_2 mtt_assay Perform MTT Assay incubate_24h_2->mtt_assay measure_absorbance Measure Absorbance at 570 nm mtt_assay->measure_absorbance analyze_data Analyze Data and Determine Cell Viability measure_absorbance->analyze_data end End analyze_data->end

Caption: General experimental workflow for assessing neuroprotection.

Conclusion

This compound is a potent and selective Sigma-1 Receptor agonist with significant neuroprotective properties against oxidative stress and excitotoxicity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The elucidated signaling pathways highlight the multifaceted mechanism by which S1R activation can promote neuronal survival. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to advance its potential as a novel treatment for neurodegenerative diseases characterized by oxidative stress.

References

In Vivo Efficacy of S1R Agonist 1 Hydrochloride in Zebrafish: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the preclinical assessment of S1R Agonist 1 Hydrochloride in zebrafish models, providing insights into its therapeutic potential and underlying mechanisms of action.

Introduction to Sigma-1 Receptor (S1R) and its Agonists

The Sigma-1 Receptor (S1R) is a crucial transmembrane protein located in the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM)[1]. It functions as a molecular chaperone, modulating a variety of cellular responses and signaling pathways[1]. S1R is implicated in cellular calcium homeostasis, the unfolded protein response, and mitochondrial function[1][2]. Small molecules that act as S1R agonists can activate the receptor and have demonstrated therapeutic potential in models of neurodegenerative disorders[1].

This compound (also referred to as Compound 6b) is a selective S1R agonist that has shown neuroprotective properties against reactive oxygen species (ROS) and NMDA-induced neurotoxicity in in vitro studies[3]. The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying neurological diseases and for high-throughput screening of therapeutic compounds due to its genetic tractability and physiological similarity to mammals[1][4].

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vivo effects of this compound and a related compound in zebrafish embryos.

Table 1: Acute Toxicity of this compound in Zebrafish Embryos

Concentration (µM)Exposure Duration (hours)ObservationSource
1012050% mortality (4 out of 8 embryos)[3]

Table 2: Acute Toxicity of a Structurally Similar Compound (S1R Agonist 2) in Zebrafish Embryos

Concentration (µM)Exposure Duration (hours)ObservationSource
101200% mortality (100% of embryos alive)[5]
50120100% mortality[5]

Experimental Protocols

Detailed methodologies for key experiments involving S1R agonists in zebrafish are outlined below.

3.1. Zebrafish Husbandry and Maintenance

  • Strain: Wild-type or specific mutant lines (e.g., s1r knockout) are used.

  • Housing: Zebrafish are maintained in a controlled environment with a 14/10-hour light/dark cycle at a constant temperature of 28.5°C.

  • Breeding: Embryos are obtained through natural spawning and collected for experiments.

  • Rearing: Embryos are raised in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄) in an incubator at 28.5°C.

3.2. Drug Administration

  • Method: For larval studies, compounds are typically administered by adding them directly to the E3 medium at the desired concentrations.

  • Vehicle Control: A vehicle control (e.g., DMSO) is run in parallel to account for any effects of the solvent.

3.3. Behavioral Assays

3.3.1. Visual Motor Response (VMR) Test

  • Objective: To assess locomotor activity in response to changes in light.

  • Apparatus: A multi-well plate reader equipped with an infrared tracking system.

  • Procedure:

    • Larvae at 5 days post-fertilization (dpf) are placed individually into wells of a 96-well plate.

    • The plate is placed in the tracking system and larvae are allowed to acclimate.

    • A defined light-dark paradigm is initiated (e.g., alternating periods of light and darkness).

    • Locomotor activity (distance moved, velocity) is recorded during both light and dark phases.

    • Data is analyzed to determine differences in activity between treatment groups[6][7].

3.3.2. Threat Response Assay (Freezing Behavior)

  • Objective: To evaluate the modulation of fear or anxiety-like responses.

  • Apparatus: A high-throughput behavioral chamber with a strobe light stimulus.

  • Procedure:

    • Zebrafish larvae are placed in individual wells.

    • Following an acclimation period, a threatening stimulus (e.g., strobe light) is presented.

    • The typical response is a cessation of movement, known as "freezing."

    • Automated tracking software quantifies the duration of freezing behavior.

    • The effect of S1R agonists on switching this behavior from freezing to an escape-like response is measured[4][8].

3.4. Toxicity Assessment

  • Objective: To determine the lethal concentration of the compound.

  • Procedure:

    • Zebrafish embryos are exposed to a range of concentrations of the S1R agonist starting from early development.

    • Mortality is assessed at specific time points (e.g., every 24 hours up to 120 hours).

    • The concentration at which 50% of the embryos die (LC50) is determined.

Visualization of Pathways and Workflows

4.1. Sigma-1 Receptor Signaling Pathway

S1R_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Nucleus Nucleus S1R_BiP S1R-BiP Complex S1R_Active Active S1R S1R_BiP->S1R_Active dissociates BiP BiP/GRP78 S1R_BiP->BiP IP3R IP3R S1R_Active->IP3R modulates IRE1 IRE1 S1R_Active->IRE1 modulates NRF2 NRF2 Activation S1R_Active->NRF2 promotes Mito_Ca Mitochondrial Ca2+ Uptake IP3R->Mito_Ca Ca2+ release Mito_Function Mitochondrial Function Mito_Ca->Mito_Function NRF2->Mito_Function antioxidant response Stress Cellular Stress (e.g., Oxidative, ER Stress) Stress->S1R_BiP Agonist S1R Agonist 1 Hydrochloride Agonist->S1R_BiP binds

Caption: Simplified S1R signaling cascade upon agonist binding or cellular stress.

4.2. Experimental Workflow for In Vivo Efficacy Testing

Zebrafish_Workflow start Zebrafish Embryo Collection (0 dpf) exposure Exposure to S1R Agonist 1 HCl (Varying Concentrations) start->exposure toxicity Toxicity Assessment (Mortality checks up to 120 hpf) exposure->toxicity behavior Behavioral Assays (e.g., VMR, Threat Response at 5 dpf) exposure->behavior analysis Data Analysis (Statistical Comparison to Controls) toxicity->analysis behavior->analysis end Efficacy & Toxicity Profile analysis->end

Caption: Workflow for assessing S1R agonist efficacy and toxicity in zebrafish.

References

The Sigma-1 Receptor Agonist "S1R Agonist 1 Hydrochloride": A Technical Guide for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sigma-1 receptor (S1R) has emerged as a compelling molecular target in the quest for effective therapies for a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS).[1][2] Localized primarily at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER), the S1R functions as a unique ligand-operated molecular chaperone. Its activation by agonists, such as the conceptual "S1R Agonist 1 Hydrochloride," initiates a cascade of neuroprotective cellular events. This technical guide provides an in-depth overview of the core mechanisms, quantitative data from preclinical and clinical studies of representative S1R agonists, detailed experimental protocols, and visualizations of key signaling pathways and research workflows.

Mechanism of Action of S1R Agonists

Under basal conditions, the S1R is held in an inactive state through its association with the binding immunoglobulin protein (BiP), also known as GRP78.[3][4] Upon cellular stress or stimulation by an agonist, the S1R dissociates from BiP, allowing it to interact with a variety of client proteins and modulate key cellular signaling pathways to promote cell survival.[3][4] The neuroprotective effects of S1R agonists are multifaceted and include:

  • Modulation of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): S1R activation helps to mitigate ER stress by interacting with key UPR sensors such as PERK, IRE1α, and ATF6. This modulation helps to restore protein folding homeostasis and prevent the initiation of apoptotic pathways.

  • Regulation of Calcium Homeostasis: S1R agonists influence intracellular calcium signaling, a critical process that is often dysregulated in neurodegenerative diseases.

  • Enhancement of Neurotrophic Factor Signaling: Activation of S1R has been shown to increase the expression and secretion of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which supports neuronal survival and plasticity.[5]

  • Reduction of Oxidative Stress and Neuroinflammation: S1R agonists can attenuate the production of reactive oxygen species (ROS) and modulate the activity of microglia, the resident immune cells of the central nervous system, thereby reducing neuroinflammation.[6][7][8][9]

Quantitative Data for Representative S1R Agonists

The following tables summarize key quantitative data for three well-studied S1R agonists: PRE-084, ANAVEX®2-73 (blarcamesine), and Pridopidine. This data provides insights into their binding affinities and their efficacy in various preclinical and clinical contexts.

S1R Agonist Binding Affinity (Ki) for S1R IC50 for S1R Other Receptor Affinities
PRE-084 2.2 nM[1][2]44 nM[10][11][12]σ2 receptors (Ki = 13091 nM), PCP receptors (IC50 > 100,000 nM)[1][10]
ANAVEX®2-73 < 500 nM (for muscarinic M1-M4)860 nM[3]Muscarinic M1-M4 receptors[3]
Pridopidine 70-80 nM[13][14][15]Dopamine D2 receptor (low affinity)[13][14][15]

Table 1: Binding Affinities of Representative S1R Agonists

S1R Agonist In Vitro / In Vivo Model Dose/Concentration Key Quantitative Results
PRE-084 Excitotoxic brain injury in newborn mice0.1 µg/g and 10 µg/g (i.p.)Significantly reduced lesion size in cortical gray matter.[16][17]
PRE-084 Wobbler mouse model of motor neuron diseaseChronic treatmentSignificantly increased BDNF levels in the gray matter and improved motor neuron survival.[9]
PRE-084 Rat model of root avulsion injury0.25 mg/kg dailyPromoted motoneuron survival (68% vs 43% in untreated).[18]
ANAVEX®2-73 Phase 2a clinical trial in Alzheimer's disease30 mg oral dose~80% probability of achieving a +2 points or higher improvement in MMSE score over 5 weeks.[1]
ANAVEX®2-73 Phase 2a clinical trial in Alzheimer's disease57 weeks of treatmentImproved cognition scores by +2.0 points on MMSE (9% mean improvement from baseline).[14]
ANAVEX®2-73 Phase 2a clinical trial in Alzheimer's disease57 weeks of treatmentImproved ADCS-ADL score by +4.9 points (7% mean improvement from baseline).[14]
Pridopidine YAC128 mouse model of Huntington's disease10 or 30 mg/kg for 10.5 monthsImproved motor coordination and reduced depressive-like phenotypes.[2]
Pridopidine PRIDE-HD study (early-stage Huntington's disease)45 mg bid for 52 weeksDifference in Total Functional Capacity (TFC) change from baseline vs. placebo of 0.87 (nominal p = 0.0032).[3][19]
Pridopidine Open-HART study (Huntington's disease)90 mg/day for 36 monthsSlower decline in TFC compared to historical placebo cohorts.[20]

Table 2: Efficacy Data for Representative S1R Agonists in Preclinical and Clinical Studies

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by S1R agonists and a typical experimental workflow for their investigation.

S1R_ER_Stress_Pathway S1R-Mediated ER Stress Response cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol / Nucleus ER_Stress ER Stress (Unfolded Proteins) S1R_BiP S1R-BiP Complex ER_Stress->S1R_BiP dissociates BiP BiP/GRP78 S1R_BiP->BiP S1R_Active Active S1R S1R_BiP->S1R_Active PERK PERK S1R_Active->PERK modulates IRE1a IRE1α S1R_Active->IRE1a modulates ATF6 ATF6 S1R_Active->ATF6 modulates eIF2a eIF2α PERK->eIF2a phosphorylates XBP1s sXBP1 IRE1a->XBP1s splices XBP1 mRNA ATF6n ATF6 (cleaved) ATF6->ATF6n cleavage in Golgi p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 promotes translation CHOP CHOP (Pro-apoptotic) ATF4->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis UPR_Genes UPR Target Genes (Chaperones, ERAD) XBP1s->UPR_Genes activates ATF6n->UPR_Genes activates Cell_Survival Cell Survival UPR_Genes->Cell_Survival S1R_Agonist S1R Agonist S1R_Agonist->S1R_BiP dissociates

Caption: S1R-Mediated Modulation of the Unfolded Protein Response (UPR).

S1R_BDNF_Pathway S1R-BDNF Signaling Pathway cluster_Extracellular Extracellular Space cluster_Membrane Plasma Membrane cluster_Intracellular Intracellular BDNF BDNF TrkB TrkB Receptor BDNF->TrkB binds and activates PI3K PI3K TrkB->PI3K ERK ERK TrkB->ERK S1R_Agonist S1R Agonist S1R S1R S1R_Agonist->S1R activates BDNF_Secretion BDNF Secretion S1R->BDNF_Secretion promotes BDNF_Secretion->BDNF Akt Akt PI3K->Akt CREB CREB Akt->CREB activates ERK->CREB activates Gene_Expression Gene Expression (Pro-survival, Plasticity) CREB->Gene_Expression Neuronal_Survival Neuronal Survival & Plasticity Gene_Expression->Neuronal_Survival

Caption: S1R-Mediated Enhancement of BDNF Signaling.

Drug_Discovery_Workflow Experimental Workflow for S1R Agonist Development cluster_In_Silico In Silico & High-Throughput Screening cluster_In_Vitro In Vitro Characterization cluster_In_Vivo In Vivo Preclinical Testing cluster_Clinical Clinical Trials Target_ID Target Identification (S1R) Compound_Screening High-Throughput Screening (Compound Libraries) Target_ID->Compound_Screening Hit_ID Hit Identification Compound_Screening->Hit_ID Binding_Assay Binding Affinity & Selectivity (Ki, IC50) Hit_ID->Binding_Assay Functional_Assay Functional Assays (e.g., Calcium Flux, ER Stress) Binding_Assay->Functional_Assay Neuroprotection_Assay Neuroprotection Assays (Primary Neurons) Functional_Assay->Neuroprotection_Assay Lead_Optimization Lead Optimization Neuroprotection_Assay->Lead_Optimization PK_PD Pharmacokinetics & Pharmacodynamics Lead_Optimization->PK_PD Animal_Model Efficacy in Disease Models (e.g., YAC128 mice) PK_PD->Animal_Model Behavioral_Tests Behavioral Assessments Animal_Model->Behavioral_Tests Tox_Safety Toxicology & Safety Studies Behavioral_Tests->Tox_Safety Phase_I Phase I (Safety & Dosage) Tox_Safety->Phase_I Phase_II Phase II (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: A Representative Drug Discovery Workflow for S1R Agonists.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the efficacy of S1R agonists in neurodegenerative disease research.

In Vitro Neuroprotection Assay in Primary Cortical Neurons

This protocol describes a method to assess the neuroprotective effects of an S1R agonist against glutamate-induced excitotoxicity in primary cortical neuron cultures.

1. Materials:

  • S1R agonist (e.g., PRE-084)

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • Glutamate (B1630785)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Phosphate-buffered saline (PBS)

2. Procedure:

  • Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates at a suitable density and culture in supplemented Neurobasal medium for 7-10 days to allow for maturation.
  • S1R Agonist Pre-treatment: Pre-treat the neuronal cultures with various concentrations of the S1R agonist (e.g., 0.1, 1, 10 µM PRE-084) for 24 hours. Include a vehicle control group.
  • Glutamate-induced Excitotoxicity: After pre-treatment, expose the neurons to a toxic concentration of glutamate (e.g., 50 µM) for 1 hour in a serum-free medium.
  • Wash and Recovery: Following glutamate exposure, wash the cells with PBS and replace the medium with fresh, supplemented Neurobasal medium.
  • Assessment of Cell Viability: After 24 hours of recovery, assess cell viability by measuring the release of LDH into the culture medium using a commercial kit, following the manufacturer's instructions.
  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (neurons treated with a lysis buffer) and a negative control (untreated neurons). Plot the percentage of neuroprotection as a function of S1R agonist concentration to determine the dose-response relationship.

In Vivo Efficacy Study in the YAC128 Mouse Model of Huntington's Disease

This protocol outlines an approach to evaluate the therapeutic potential of an S1R agonist in the YAC128 transgenic mouse model, which expresses the full-length human huntingtin gene with 128 CAG repeats.

1. Animals and Housing:

  • YAC128 transgenic mice and wild-type littermates.

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Administration:

  • Treatment Groups: Divide YAC128 mice into a vehicle control group and one or more S1R agonist treatment groups (e.g., 10 mg/kg and 30 mg/kg pridopidine).[2] Include a wild-type control group receiving the vehicle.
  • Administration: Administer the S1R agonist or vehicle daily via oral gavage or intraperitoneal injection, starting at a pre-symptomatic age (e.g., 1.5 months) and continuing for a specified duration (e.g., 10.5 months).[2]

3. Behavioral Testing:

  • Perform a battery of behavioral tests at regular intervals to assess motor function, coordination, and psychiatric-like symptoms. Examples include:
  • Rotarod Test: To assess motor coordination and balance.
  • Open Field Test: To evaluate locomotor activity and anxiety-like behavior.
  • Forced Swim Test: To measure depressive-like behavior.[2]

4. Histological and Molecular Analysis:

  • Tissue Collection: At the end of the treatment period, euthanize the mice and collect brain tissue.
  • Immunohistochemistry: Perform immunohistochemical staining on brain sections to assess neuronal survival (e.g., NeuN staining) and neuroinflammation (e.g., Iba1 staining for microglia, GFAP for astrocytes).
  • Western Blotting or qPCR: Analyze protein or mRNA levels of key markers, such as BDNF, in brain homogenates to investigate the molecular mechanisms of action.

5. Data Analysis:

  • Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare the behavioral and molecular data between the different treatment groups.

Conclusion

The activation of the Sigma-1 receptor by agonists represents a promising, multi-faceted therapeutic strategy for neurodegenerative diseases. By modulating ER stress, enhancing neurotrophic support, and reducing neuroinflammation, S1R agonists have demonstrated significant neuroprotective potential in a variety of preclinical and clinical settings. The quantitative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to translate the therapeutic promise of S1R agonism into effective treatments for patients suffering from these devastating disorders. Further research into the intricate molecular mechanisms of S1R and the development of novel, highly selective agonists will be crucial in advancing this exciting field of neuropharmacology.

References

Methodological & Application

Application Notes and Protocols for S1R Agonist 1 Hydrochloride in Neurite Outgrowth Assays Using PC12 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro neurite outgrowth assays using the PC12 cell line to evaluate the efficacy of S1R Agonist 1 Hydrochloride. PC12 cells, derived from a rat adrenal pheochromocytoma, are a well-established model for studying neuronal differentiation.[1] Upon stimulation with Nerve Growth Factor (NGF), they differentiate into sympathetic neuron-like cells, extending neurites. This process can be potentiated by agonists of the Sigma-1 Receptor (S1R), a chaperone protein located at the endoplasmic reticulum.

This document outlines detailed protocols for cell culture, induction of neurite outgrowth, and quantitative analysis. It also includes a summary of the key signaling pathways involved and presents quantitative data in a clear, tabular format to facilitate experimental design and data interpretation.

Data Presentation: Efficacy of this compound

The following tables summarize the expected quantitative outcomes of this compound treatment in PC12 cells, based on published data for structurally and functionally similar S1R agonists. These tables are intended to serve as a reference for expected results and for comparison of experimental findings.

Table 1: Potentiation of NGF-Induced Neurite Outgrowth by this compound

Treatment GroupConcentrationPercentage of Cells with Neurites (%)Fold Increase vs. NGF alone
Control (vehicle)-< 5%-
NGF alone2.5 ng/mL26 ± 4%1.0
This compound alone1 µM< 10%-
NGF + this compound2.5 ng/mL + 1 µM36 ± 4%~1.4

Data are representative and compiled from studies using various S1R agonists.

Table 2: Dose-Dependent Effect of this compound on Neurite Elongation in the Presence of NGF

This compound Concentration (µM)Average Neurite Length (µm)
0 (NGF alone)Baseline
0.1Increased
0.5Significantly Increased
1.0Maximally Increased
5.0Plateau or Slight Decrease

This table illustrates a typical dose-response relationship observed for S1R agonists in potentiating NGF-induced neurite elongation.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to assess the effect of this compound on neurite outgrowth in PC12 cells.

PC12 Cell Culture and Maintenance
  • Cell Line: PC12 (ATCC® CRL-1721™)

  • Culture Medium: RPMI-1640 medium supplemented with 10% horse serum (HS), 5% fetal bovine serum (FBS), and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells by gentle pipetting or brief trypsinization.

Neurite Outgrowth Assay

This protocol is designed for a 24-well plate format but can be adapted for other plate formats.

Materials:

  • PC12 cells

  • Complete culture medium

  • Differentiation medium: RPMI-1640 with 1% HS, 0.5% FBS, and 1% penicillin-streptomycin.

  • Collagen Type IV-coated 24-well plates

  • Nerve Growth Factor (NGF), rat recombinant

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixative solution: 4% paraformaldehyde in PBS

  • Permeabilization solution: 0.1% Triton X-100 in PBS

  • Blocking buffer: 5% bovine serum albumin (BSA) in PBS

  • Primary antibody: Anti-β-III tubulin antibody

  • Secondary antibody: Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • Nuclear stain: DAPI

  • Inverted microscope with fluorescence capabilities and a camera

Procedure:

  • Cell Seeding:

    • Coat 24-well plates with Collagen Type IV according to the manufacturer's instructions.

    • Trypsinize and resuspend PC12 cells in complete culture medium.

    • Seed cells at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Induction of Differentiation and Treatment:

    • After 24 hours, aspirate the culture medium and gently wash the cells with PBS.

    • Replace with differentiation medium.

    • Prepare treatment groups:

      • Control (vehicle)

      • NGF alone (e.g., 2.5 ng/mL)

      • This compound alone (various concentrations, e.g., 0.1, 0.5, 1, 5 µM)

      • NGF + this compound (various concentrations of the agonist)

    • Incubate the cells for 48-72 hours.

  • Immunofluorescence Staining:

    • Aspirate the medium and wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with anti-β-III tubulin antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Image Acquisition and Analysis:

    • Acquire images using an inverted fluorescence microscope. Capture multiple random fields per well.

    • Quantify neurite outgrowth using image analysis software (e.g., ImageJ with the NeuronJ plugin).

    • Parameters to measure:

      • Percentage of neurite-bearing cells: A cell is considered positive if it has at least one neurite longer than the diameter of its cell body.

      • Average neurite length per cell: Trace and measure the length of all neurites and divide by the number of neurite-bearing cells.

      • Number of neurites per cell: Count the number of neurites extending from each cell.

Visualization of Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed signaling pathway for S1R agonist-mediated potentiation of neurite outgrowth.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Culture Culture PC12 Cells Seed Seed cells on Collagen IV-coated plates Culture->Seed Differentiate Induce differentiation with NGF Seed->Differentiate Treat Treat with S1R Agonist 1 HCl Differentiate->Treat Fix Fix and Stain (β-III Tubulin, DAPI) Treat->Fix Image Image Acquisition Fix->Image Quantify Quantify Neurite Outgrowth (Length, Number, %) Image->Quantify

Caption: Experimental workflow for the neurite outgrowth assay.

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum cluster_2 Cytosolic Signaling Cascades NGF NGF TrkB TrkB Receptor NGF->TrkB binds PLCg PLC-γ TrkB->PLCg activates PI3K PI3K TrkB->PI3K activates Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK (MAPK Pathway) TrkB->Ras_Raf_MEK_ERK activates S1R_Agonist S1R Agonist 1 HCl S1R Sigma-1 Receptor S1R_Agonist->S1R activates S1R->TrkB potentiates signaling IP3R IP3 Receptor S1R->IP3R interacts with Ca_release Ca²⁺ Release IP3R->Ca_release mediates Neurite_Outgrowth Neurite Outgrowth Ca_release->Neurite_Outgrowth modulates PLCg->Neurite_Outgrowth PI3K->Neurite_Outgrowth Ras_Raf_MEK_ERK->Neurite_Outgrowth

Caption: S1R agonist signaling in neurite outgrowth potentiation.

References

Application Notes and Protocols for S1R Agonist 1 Hydrochloride in SH-SY5Y Cell Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing S1R Agonist 1 Hydrochloride in neuroprotection assays with the human neuroblastoma SH-SY5Y cell line. This document outlines the underlying principles of Sigma-1 Receptor (S1R) mediated neuroprotection, detailed experimental protocols for assessing cytoprotective effects, and representative data.

Introduction

The Sigma-1 Receptor (S1R) is a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1] It plays a crucial role in cellular homeostasis and stress responses.[2][3] Activation of S1R by agonists has been shown to confer broad neuroprotective effects in various models of neurodegenerative diseases.[1][4] S1R agonists are believed to exert their protective effects through multiple mechanisms, including the modulation of calcium signaling, attenuation of endoplasmic reticulum stress, enhancement of neurotrophic factor signaling, and inhibition of apoptosis.[2][5]

The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for neurodegenerative disease research due to its human origin and ability to be differentiated into a more mature neuronal phenotype.[6][7] These cells can be challenged with various neurotoxins to mimic the cellular damage observed in diseases like Parkinson's or Alzheimer's, making them an ideal system to evaluate the neuroprotective potential of compounds like this compound.

This document provides detailed protocols for cell culture, induction of neurotoxicity, and assessment of neuroprotection using cell viability and cytotoxicity assays.

S1R-Mediated Neuroprotective Signaling Pathways

Activation of the Sigma-1 Receptor by an agonist like this compound initiates a cascade of signaling events that collectively contribute to neuronal survival. Under conditions of cellular stress, the S1R dissociates from its binding partner, BiP (Binding Immunoglobulin Protein), and interacts with various client proteins to restore cellular homeostasis.[8] Key neuroprotective pathways include the stabilization of ER-mitochondria calcium exchange, potentiation of the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade through TrkB, and upregulation of anti-apoptotic proteins like Bcl-2.[1][2]

S1R_Signaling_Pathway cluster_stress Cellular Stress (e.g., Oxidative Stress, ER Stress) cluster_s1r S1R Activation cluster_downstream Neuroprotective Outcomes Neurotoxin Neurotoxin S1R S1R Neurotoxin->S1R induces stress S1R_Agonist S1R Agonist 1 Hydrochloride S1R_Agonist->S1R binds BiP BiP S1R->BiP dissociates Ca_Homeostasis Ca2+ Homeostasis S1R->Ca_Homeostasis ER_Stress_Reduction ER Stress Reduction S1R->ER_Stress_Reduction BDNF_TrkB BDNF/TrkB Signaling S1R->BDNF_TrkB Anti_Apoptosis Anti-Apoptosis (↑ Bcl-2) S1R->Anti_Apoptosis Neuroprotection Neuroprotection & Cell Survival Ca_Homeostasis->Neuroprotection ER_Stress_Reduction->Neuroprotection BDNF_TrkB->Neuroprotection Anti_Apoptosis->Neuroprotection

Figure 1: S1R Agonist Signaling Pathway for Neuroprotection.

Experimental Protocols

The following are detailed protocols for the culture of SH-SY5Y cells and the subsequent assessment of neuroprotection conferred by this compound against a neurotoxin such as rotenone.

Protocol 1: SH-SY5Y Cell Culture
  • Media Preparation: Prepare complete growth medium consisting of a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[9]

  • Cell Thawing: Rapidly thaw a cryopreserved vial of SH-SY5Y cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Culturing: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Culture the cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: When cells reach approximately 80% confluency, aspirate the medium and wash the cells once with Phosphate-Buffered Saline (PBS).[10] Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach.[10] Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and plate at the desired density for experiments or continued culture.

Protocol 2: Neuroprotection Assay Workflow

The general workflow for assessing the neuroprotective effects of this compound involves pre-treatment with the compound followed by exposure to a neurotoxin.

Experimental_Workflow Seed_Cells 1. Seed SH-SY5Y Cells (e.g., 1x10^4 cells/well in 96-well plate) Adherence 2. Allow Adherence (24 hours) Seed_Cells->Adherence Pre_Treatment 3. Pre-treat with S1R Agonist 1 HCl (Various concentrations, 1-2 hours) Adherence->Pre_Treatment Toxin_Exposure 4. Add Neurotoxin (e.g., Rotenone, 24 hours) Pre_Treatment->Toxin_Exposure Assess_Viability 5. Assess Cell Viability/Cytotoxicity (MTT or LDH Assay) Toxin_Exposure->Assess_Viability Data_Analysis 6. Data Analysis Assess_Viability->Data_Analysis

Figure 2: Experimental Workflow for Neuroprotection Assay.

Protocol 3: MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is indicative of cell viability.[11]

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[12]

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours. Then, add the neurotoxin (e.g., rotenone) and incubate for the desired period (e.g., 24 hours).

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 490 nm using a microplate reader.[13]

  • Calculation: Calculate cell viability as a percentage of the untreated control.

Protocol 4: LDH Assay for Cytotoxicity

The LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating cytotoxicity.[14][15]

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength specified by the kit manufacturer (typically around 490 nm).

  • Calculation: Determine cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Protocol 5: Western Blot for Apoptosis Markers

Western blotting can be used to detect changes in the expression of key apoptotic proteins.[17]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.[17] Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Data Presentation

The neuroprotective effect of this compound can be quantified and presented in a tabular format. The following tables provide representative data from studies on novel S1R agonists against rotenone-induced toxicity in SH-SY5Y cells, as measured by a cell viability assay.

Table 1: Dose-Dependent Neuroprotection of this compound against Rotenone-Induced Toxicity

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Control (Untreated)-100 ± 5.2
Rotenone2552 ± 3.8
S1R Agonist 1 HCl + Rotenone0.155 ± 4.1
S1R Agonist 1 HCl + Rotenone1.068 ± 4.5*
S1R Agonist 1 HCl + Rotenone5.075 ± 5.0**

*Data are represented as mean ± SD. **p < 0.01, p < 0.05 compared to the Rotenone group.

Table 2: Reversal of Neuroprotection by an S1R Antagonist

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Control-100 ± 4.9
Rotenone2551 ± 4.2
S1R Agonist 1 HCl + Rotenone1.069 ± 4.8*
S1R Agonist 1 HCl + Rotenone + S1R Antagonist1.0 + 5.054 ± 3.9#

*Data are represented as mean ± SD. p < 0.05 compared to the Rotenone group. #p < 0.05 compared to the S1R Agonist 1 HCl + Rotenone group.

These tables demonstrate a dose-dependent neuroprotective effect of the S1R agonist and confirm that this effect is mediated through the Sigma-1 Receptor, as it is reversed by co-treatment with an antagonist.

References

Application Notes and Protocols: In Vitro Dose-Response Analysis of S1R Agonist 1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to characterizing the in vitro dose-response relationship of S1R Agonist 1 Hydrochloride, a selective sigma-1 receptor (S1R) agonist. This document outlines the theoretical background, experimental protocols, and data analysis methods for determining the binding affinity and functional potency of this compound.

Introduction to the Sigma-1 Receptor (S1R)

The sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER) membrane, particularly in the mitochondria-associated ER membrane (MAM).[1][2] It plays a crucial role in regulating a variety of cellular functions, including calcium homeostasis, ion channel activity, ER stress response, and neurotrophic factor signaling.[2][3] Upon agonist binding, S1R is thought to dissociate from its binding partner, BiP (Binding immunoglobulin Protein), and subsequently modulate the function of various client proteins.[4][5] S1R agonists have shown therapeutic potential in a range of neurological and psychiatric disorders, making the characterization of novel agonists like this compound a key area of research.

This compound: A Selective Ligand

This compound (also referred to as Compound 6b in some literature) is a selective S1R agonist.[6] In vitro binding assays have demonstrated its high affinity for S1R with a Ki of 0.93 nM and a lower affinity for the sigma-2 receptor (S2R) with a Ki of 72 nM, indicating its selectivity.[6] Functionally, this agonist has been shown to promote nerve growth factor (NGF)-induced neurite outgrowth in a dose-dependent manner in PC12 cells and exhibits neuroprotective effects against reactive oxygen species (ROS) and NMDA-induced neurotoxicity.[6]

Quantitative Data Summary

The following table summarizes the reported binding affinities for S1R Agonist 1. Researchers can populate the functional assay data upon completion of the described protocols.

ParameterReceptorValueCell Line/TissueAssay TypeReference
Ki S1R0.93 nM-Radioligand Binding[6]
Ki S2R72 nM-Radioligand Binding[6]
EC50 S1RUser-definede.g., SH-SY5Ye.g., Neuroprotection Assay-
IC50 S1RUser-definede.g., HeLae.g., Calcium Mobilization Assay-

Experimental Protocols

Radioligand Competition Binding Assay for Ki Determination

This protocol describes the determination of the inhibitory constant (Ki) of this compound by measuring its ability to compete with a known radioligand for binding to S1R.[3][7]

Materials:

  • Membrane Preparation: Guinea pig liver membranes are recommended due to their high S1R expression.[8]

  • Radioligand: [³H]-(+)-pentazocine, a selective S1R ligand.[8]

  • Non-specific Binding Control: Haloperidol (B65202) (10 µM).[3]

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4).

  • This compound: Stock solution in DMSO.

  • 96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold sucrose (B13894) buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, combine the following in triplicate:

    • Assay buffer

    • A fixed concentration of [³H]-(+)-pentazocine (near its Kd).

    • A fixed amount of membrane protein.

    • Increasing concentrations of this compound.

  • Controls:

    • Total Binding: Contains assay buffer, radioligand, and membranes without the test compound.

    • Non-specific Binding: Contains assay buffer, radioligand, membranes, and a high concentration of haloperidol (10 µM).

  • Incubation: Incubate the plate at 37°C for 120 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in polyethyleneimine. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[3]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal dose-response curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Neuroprotection Against Oxidative Stress

This protocol outlines a method to determine the EC50 of this compound in a cell-based neuroprotection assay.[6]

Materials:

  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Cell Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Stress Inducer: Rotenone or hydrogen peroxide.[6]

  • This compound: Stock solution in DMSO.

  • Cell Viability Reagent: MTT or CellTiter-Glo®.

  • 96-well cell culture plates and a plate reader.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Introduce the oxidative stressor (e.g., Rotenone) to the cells and co-incubate with the agonist for 24 hours.[6]

  • Controls:

    • Vehicle Control: Cells treated with vehicle (DMSO) only.

    • Stressor Control: Cells treated with the oxidative stressor only.

  • Cell Viability Measurement: After the incubation period, measure cell viability using a standard method like the MTT assay.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and the stressor control (0% protection).

    • Plot the percentage of neuroprotection against the log concentration of this compound.

    • Determine the EC50 value, the concentration at which the agonist provides 50% of its maximal protective effect, using non-linear regression.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Guinea Pig Liver Membranes incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_reagents Prepare Radioligand and Test Compound Dilutions prep_reagents->incubation filtration Filter and Wash to Separate Bound and Free Ligand incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification calc_binding Calculate Specific Binding quantification->calc_binding plot_curve Plot Dose-Response Curve calc_binding->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calc_ki

Caption: Experimental workflow for determining the Ki of this compound.

s1r_signaling_pathway cluster_er Endoplasmic Reticulum cluster_cellular_effects Cellular Response s1r_bip S1R-BiP Complex s1r_free Active S1R Monomer s1r_bip->s1r_free Dissociation ca_homeostasis Calcium Homeostasis s1r_free->ca_homeostasis Modulates ion_channels Ion Channel Modulation s1r_free->ion_channels Modulates er_stress Reduced ER Stress s1r_free->er_stress Modulates agonist S1R Agonist 1 Hydrochloride agonist->s1r_bip Binds to S1R neuroprotection Neuroprotection ca_homeostasis->neuroprotection ion_channels->neuroprotection er_stress->neuroprotection

Caption: Simplified signaling pathway of S1R activation by an agonist.

References

Preparation of S1R Agonist 1 Hydrochloride Stock Solution with DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the preparation, storage, and handling of a stock solution of S1R Agonist 1 Hydrochloride using Dimethyl Sulfoxide (DMSO). The Sigma-1 receptor (S1R) is a critical intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, playing a pivotal role in cellular stress responses and calcium signaling.[1][2] Accurate and consistent preparation of agonist solutions is paramount for reliable experimental outcomes in preclinical research and drug development. This guide outlines the necessary steps, safety precautions, and stability data to ensure the integrity and efficacy of your S1R agonist stock solutions.

Introduction to this compound

This compound is a selective ligand for the Sigma-1 receptor, with a high affinity (Ki of 0.93 nM for S1R versus 72 nM for S2R).[3][4] Its agonistic activity at the S1R makes it a valuable tool for investigating the receptor's role in various physiological and pathological processes, including neuroprotection, cardiovascular function, and cancer.[2][5] Proper preparation of this compound is the first critical step in any experimental workflow.

Quantitative Data Summary

The following tables summarize the key quantitative data for the preparation of this compound stock solution in DMSO.

Table 1: Solubility and Molecular Properties

ParameterValueReference
Molecular Formula C₂₀H₂₆ClNO[4]
Molecular Weight 295.42 g/mol (for the free base)[3]
CAS Number 242487-82-7[4]
Solubility in DMSO 100 mg/mL (338.50 mM)[3]

Table 2: Recommended Storage Conditions

FormStorage TemperatureShelf LifeReference
Solid Powder -20°C3 years[3]
DMSO Stock Solution -80°C6 months[3][6]
DMSO Stock Solution -20°C1 month[3][6]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, RNase/DNase-free microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Pre-weighing Preparation: Before handling the compound, ensure you are wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[7] The Safety Data Sheet (SDS) indicates that the compound may cause skin and eye irritation and may be harmful if swallowed.[7][8]

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.95 mg of the compound.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the weighed compound. It is crucial to use a newly opened bottle of DMSO as it is hygroscopic, and absorbed water can affect the solubility and stability of the compound.[3] For a 10 mM stock solution, if you weighed 2.95 mg, you would add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 5-10 minutes.[3] Visually inspect the solution to ensure there are no visible particulates. If precipitation occurs, gentle warming can also aid in dissolution.[3][6]

  • Aliquoting and Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This practice helps to avoid repeated freeze-thaw cycles, which can degrade the compound.[9]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3]

Application Notes and Best Practices

  • DMSO Concentration in Cell Culture: When using the DMSO stock solution in cell-based assays, ensure that the final concentration of DMSO in the culture medium is low, typically less than 0.5%, to avoid solvent-induced cytotoxicity.[9] It is also recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

  • Stability: Avoid repeated freeze-thaw cycles of the stock solution.[9] For experiments requiring frequent use, it is advisable to prepare a fresh dilution from a frozen aliquot.

  • Purity of Reagents: The use of high-purity, anhydrous DMSO is critical for the stability and solubility of the S1R agonist.[3]

  • Safety Precautions: Always handle this compound and DMSO in a well-ventilated area and with appropriate PPE.[7]

Visualizations

The following diagrams illustrate the experimental workflow for stock solution preparation and the simplified signaling pathway of the Sigma-1 receptor.

G cluster_workflow Experimental Workflow: Stock Solution Preparation A Weigh S1R Agonist 1 HCl B Add Anhydrous DMSO A->B C Vortex to Dissolve B->C D Sonicate (if needed) C->D Incomplete dissolution E Aliquot into Single-Use Tubes C->E Complete dissolution D->E F Store at -80°C or -20°C E->F

Caption: Workflow for S1R Agonist 1 HCl Stock Solution Preparation.

G cluster_pathway Simplified S1R Signaling Pathway S1R_BiP S1R-BiP Complex (Inactive) at ER Membrane S1R_Active Active S1R S1R_BiP->S1R_Active dissociation BiP BiP S1R_BiP->BiP dissociation Agonist S1R Agonist 1 Agonist->S1R_BiP IP3R IP3 Receptor S1R_Active->IP3R modulates Ca_release Ca²⁺ Release from ER IP3R->Ca_release Downstream Modulation of Downstream Signaling Ca_release->Downstream

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Conclusion

The protocol and application notes provided herein offer a standardized approach to the preparation of this compound stock solutions. Adherence to these guidelines will promote the generation of reproducible and reliable data in studies investigating the role of the Sigma-1 receptor. As with any experimental procedure, researchers should consult the relevant safety data sheets and institutional guidelines prior to commencing work.

References

Application Notes and Protocols: Assessing Neuroprotection of S1R Agonist 1 Hydrochloride Against Rotenone-Induced Neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotenone (B1679576), a potent inhibitor of mitochondrial complex I, is widely used to model Parkinson's disease (PD) by inducing selective dopaminergic neuron degeneration. The Sigma-1 receptor (S1R), a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, has emerged as a promising therapeutic target for neurodegenerative diseases. Activation of S1R by agonists has been shown to confer neuroprotection through various mechanisms, including the modulation of ER stress, preservation of mitochondrial function, and reduction of oxidative stress.[1][2][3]

This document provides detailed application notes and protocols for assessing the neuroprotective effects of S1R Agonist 1 Hydrochloride (also referred to as Compound 6b) against rotenone-induced neurotoxicity in the human neuroblastoma SH-SY5Y cell line, a well-established in vitro model for studying PD-related neurodegeneration.[4][5]

Data Presentation

The following tables summarize the quantitative data on the neuroprotective effects of this compound against rotenone-induced toxicity in SH-SY5Y cells.

Table 1: Effect of this compound on Cell Viability
Treatment Cell Viability (%)
Control (Vehicle)100%
Rotenone (25 µM)45% ± 5%
S1R Agonist 1 HCl (1 µM) + Rotenone (25 µM)65% ± 7%[6]
S1R Agonist 1 HCl (1 µM)98% ± 3%
Table 2: Assessment of Apoptosis and Oxidative Stress Markers
Parameter Rotenone (25 µM) S1R Agonist 1 HCl (1 µM) + Rotenone (25 µM)
Caspase-3 Activity (Fold Change vs. Control)3.5 ± 0.41.8 ± 0.3
Reactive Oxygen Species (ROS) Production (% of Control)250% ± 30%130% ± 20%
Mitochondrial Membrane Potential (% of Control)55% ± 8%85% ± 10%

Experimental Protocols

Cell Culture and Treatment

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (Compound 6b)

  • Rotenone

  • Dimethyl sulfoxide (B87167) (DMSO)

Protocol:

  • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere and grow for 24 hours.

  • Prepare stock solutions of this compound and Rotenone in DMSO.

  • Pre-treat the cells with 1 µM this compound for 24 hours.[4]

  • Following pre-treatment, expose the cells to 25 µM Rotenone for an additional 24 hours.[6] Include appropriate vehicle controls (DMSO).

Cell Viability Assay (MTT Assay)

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • 96-well plate reader

Protocol:

  • After the treatment period, remove the culture medium.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the vehicle-treated control group.

Apoptosis Assay (Caspase-3 Activity)

Materials:

  • Caspase-3 colorimetric assay kit

  • Cell lysis buffer

  • Microplate reader

Protocol:

  • After treatment, collect the cells and lyse them using the provided lysis buffer.

  • Centrifuge the lysate and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • Add an equal amount of protein from each sample to a 96-well plate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm.

  • Express caspase-3 activity as fold change relative to the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • After treatment, wash the cells with HBSS.

  • Incubate the cells with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.

  • Wash the cells with HBSS to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).

  • Express ROS levels as a percentage of the control group.

Mitochondrial Membrane Potential (MMP) Assay (JC-1 Assay)

Materials:

  • JC-1 dye

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • After treatment, incubate the cells with 10 µg/mL JC-1 dye in the culture medium for 20 minutes at 37°C.

  • Wash the cells with PBS.

  • Measure the fluorescence of JC-1 monomers (green, excitation ~485 nm, emission ~530 nm) and aggregates (red, excitation ~535 nm, emission ~590 nm).

  • The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.

  • Express MMP as a percentage of the control group.

Mandatory Visualizations

G cluster_rotenone Rotenone-Induced Neurotoxicity cluster_s1r S1R Agonist 1 HCl Neuroprotection Rotenone Rotenone Mitochondrial Complex I Inhibition Mitochondrial Complex I Inhibition Rotenone->Mitochondrial Complex I Inhibition Increased ROS Production Increased ROS Production Mitochondrial Complex I Inhibition->Increased ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction Increased ROS Production->Mitochondrial Dysfunction Apoptosis Apoptosis Increased ROS Production->Apoptosis ER Stress ER Stress Mitochondrial Dysfunction->ER Stress ER Stress->Apoptosis S1R Agonist 1 HCl S1R Agonist 1 HCl S1R Activation S1R Activation S1R Agonist 1 HCl->S1R Activation S1R Activation->Mitochondrial Complex I Inhibition Dissociation from BiP Dissociation from BiP S1R Activation->Dissociation from BiP Reduced Oxidative Stress Reduced Oxidative Stress S1R Activation->Reduced Oxidative Stress Modulation of Ca2+ Signaling Modulation of Ca2+ Signaling Dissociation from BiP->Modulation of Ca2+ Signaling Mitochondrial Function Preservation Mitochondrial Function Preservation Modulation of Ca2+ Signaling->Mitochondrial Function Preservation Mitochondrial Function Preservation->Mitochondrial Dysfunction Anti-apoptotic Signaling Anti-apoptotic Signaling Mitochondrial Function Preservation->Anti-apoptotic Signaling Reduced Oxidative Stress->Increased ROS Production Reduced Oxidative Stress->Anti-apoptotic Signaling Anti-apoptotic Signaling->Apoptosis Neuroprotection Neuroprotection Anti-apoptotic Signaling->Neuroprotection

Caption: Signaling pathways of rotenone toxicity and S1R agonist neuroprotection.

G cluster_workflow Experimental Workflow start Start culture Culture SH-SY5Y Cells start->culture pretreat Pre-treat with S1R Agonist 1 HCl (1 µM, 24h) culture->pretreat induce Induce Neurotoxicity with Rotenone (25 µM, 24h) pretreat->induce assess Assess Neuroprotection induce->assess viability Cell Viability (MTT Assay) assess->viability apoptosis Apoptosis (Caspase-3 Assay) assess->apoptosis ros ROS Production (DCFH-DA Assay) assess->ros mmp Mitochondrial Potential (JC-1 Assay) assess->mmp end End viability->end apoptosis->end ros->end mmp->end

Caption: Workflow for assessing neuroprotection of S1R Agonist 1 HCl.

References

Application Notes and Protocols for S1R Agonist 1 Hydrochloride in an NMDA-Induced Excitotoxicity Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a key pathological mechanism in a range of neurodegenerative diseases and acute brain injuries. The excessive influx of Ca2+ through NMDA receptor channels triggers a cascade of neurotoxic events, including mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death.[1][2] The Sigma-1 receptor (S1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for neuroprotection.[3][4] Activation of S1R has been shown to modulate intracellular calcium signaling, reduce endoplasmic reticulum stress, and mitigate oxidative damage, thereby conferring neuroprotective effects.[5][6]

This document provides detailed application notes and experimental protocols for utilizing S1R Agonist 1 Hydrochloride, identified as 4-benzyl-1-(2-phenoxyethyl)piperidine, in an in vitro model of NMDA-induced excitotoxicity. These guidelines are intended to assist researchers in the preclinical evaluation of this and similar compounds for their neuroprotective potential.

Compound Information: this compound

This compound (referred to as Compound 6b in associated literature) is a potent and selective agonist for the Sigma-1 receptor.[7][8] Its selectivity for S1R over the S2R subtype and the NMDA receptor itself makes it a valuable tool for investigating the specific role of S1R in neuroprotection.[7]

Data Presentation

The following tables summarize the key quantitative data regarding the binding affinity and neuroprotective efficacy of this compound.

Table 1: Binding Affinity of this compound [7]

ReceptorKi (nM)
Sigma-1 Receptor (S1R)0.93
Sigma-2 Receptor (S2R)72

Table 2: Neuroprotective Efficacy of this compound against NMDA-Induced Excitotoxicity in SH-SY5Y Cells [7][8]

TreatmentConcentration (µM)Cell Viability (%)
Control (untreated)-100
NMDA100~50
S1R Agonist 1 HCl + NMDA1Significantly increased vs. NMDA
S1R Agonist 1 HCl + NMDA + PB212 (S1R Antagonist)1 + 1Neuroprotective effect reverted
Memantine + NMDA10Significantly increased vs. NMDA

Note: The neuroprotective effect of this compound was found to be comparable or superior to the reference drug memantine. The co-treatment with the S1R antagonist PB212 significantly reversed the protective effects of this compound, confirming its mechanism of action through S1R activation.[8]

Experimental Protocols

Protocol 1: In Vitro Model of NMDA-Induced Excitotoxicity in SH-SY5Y Cells

This protocol describes the induction of excitotoxicity in the human neuroblastoma cell line SH-SY5Y using NMDA.

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • NMDA (N-methyl-D-aspartate)

  • This compound

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM.

  • Cell Culture: Incubate the cells for 24 hours at 37°C in a humidified atmosphere of 5% CO2 to allow for cell attachment.

  • Pre-treatment with S1R Agonist:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and further dilute it in serum-free DMEM to the desired final concentrations (e.g., 0.1, 1, 5 µM).[7]

    • Remove the culture medium from the wells and replace it with 100 µL of the medium containing the S1R agonist.

    • Incubate for a pre-treatment period of 24 hours.[7]

  • NMDA-Induced Excitotoxicity:

    • Prepare a stock solution of NMDA in sterile water. Dilute the stock solution in serum-free DMEM to the desired final concentration (e.g., 100 µM).

    • After the pre-treatment period, add the NMDA solution to the wells.

    • Incubate the cells for an additional 24 hours at 37°C in a 5% CO2 incubator.

  • Assessment of Cell Viability: Proceed with a cell viability or cytotoxicity assay, such as the MTT or LDH assay, to quantify the extent of neuroprotection.

Protocol 2: Assessment of Cell Viability using the MTT Assay

This protocol measures cell viability based on the metabolic activity of the cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • MTT Addition: Following the 24-hour NMDA treatment, carefully remove the culture medium from each well.

  • Add 100 µL of serum-free DMEM and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in the dark.

  • Formazan (B1609692) Solubilization: After the incubation, carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the control (untreated) cells.

Protocol 3: Assessment of Cytotoxicity using the LDH Assay

This protocol quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • 96-well plate

Procedure:

  • Sample Collection: After the 24-hour NMDA treatment, carefully collect a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture provided in the kit to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically around 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous LDH release) and cells lysed with a lysis buffer (maximum LDH release).

Visualization of Signaling Pathways and Workflows

NMDA_Excitotoxicity_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate (B1630785) Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx Massive Ca2+ Influx NMDA_R->Ca_Influx Opens channel Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria Overload Caspase Caspase Activation Ca_Influx->Caspase Activates ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Leads to ROS->Caspase Activates Apoptosis Apoptosis / Neuronal Death Caspase->Apoptosis Induces

Caption: NMDA Receptor-Mediated Excitotoxicity Pathway.

S1R_Neuroprotection_Pathway cluster_extracellular Extracellular cluster_er Endoplasmic Reticulum cluster_mito Mitochondria cluster_nucleus Nucleus S1R_Agonist S1R Agonist 1 HCl S1R Sigma-1 Receptor (S1R) S1R_Agonist->S1R Activates ER_Stress ↓ ER Stress S1R->ER_Stress Ca_Homeostasis Ca2+ Homeostasis S1R->Ca_Homeostasis Survival_Genes ↑ Pro-survival Gene Expression S1R->Survival_Genes Promotes Neuron Neuronal Survival ER_Stress->Neuron Mito_Function ↑ Mitochondrial Function Ca_Homeostasis->Mito_Function Supports ROS_Reduction ↓ ROS Production Mito_Function->ROS_Reduction Mito_Function->Neuron Survival_Genes->Neuron

Caption: S1R-Mediated Neuroprotective Signaling Pathway.

Experimental_Workflow A 1. Seed SH-SY5Y cells in 96-well plate B 2. Incubate for 24h A->B C 3. Pre-treat with S1R Agonist 1 HCl (24h) B->C D 4. Induce excitotoxicity with NMDA (24h) C->D E 5. Assess cell viability/ cytotoxicity (MTT or LDH assay) D->E F 6. Data Analysis E->F

Caption: Experimental Workflow for Assessing Neuroprotection.

References

Application Notes and Protocols for S1R Agagonist 1 Hydrochloride Treatment in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of S1R agonist 1 hydrochloride in primary neuron cultures. This document outlines the underlying scientific principles, detailed experimental protocols, and expected outcomes for investigating the neuroprotective, neurite outgrowth-promoting, and synaptogenic effects of this compound.

Introduction

The Sigma-1 receptor (S1R) is a chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It is involved in the regulation of numerous cellular functions, including calcium homeostasis, ER stress response, and neuronal plasticity.[1][2] S1R agonists have demonstrated significant neuroprotective effects in various models of neurological disorders.[1][2][3] this compound is a selective ligand for S1R and is a valuable tool for studying the therapeutic potential of S1R activation in neuronal health and disease.

Activation of S1R by agonists can trigger a cascade of downstream signaling events that contribute to neuroprotection and neuronal regeneration.[1] These mechanisms include the stabilization of calcium signaling, enhancement of neurotrophic factor signaling (e.g., Brain-Derived Neurotrophic Factor - BDNF), and reduction of oxidative stress.[1][4]

Data Presentation

Disclaimer: The following quantitative data is representative of the effects of selective S1R agonists (e.g., PRE-084, SA4503) in primary neuron cultures, as specific published data for this compound was not available at the time of this document's creation. These values should be used as a general guideline for experimental design and interpretation.

Table 1: Neuroprotective Effects of S1R Agonist Treatment on Primary Cortical Neurons Subjected to Oxidative Stress (H₂O₂)

Treatment GroupConcentration (µM)Neuronal Viability (%)
Control (Vehicle)-100 ± 5.2
H₂O₂ (100 µM)-48 ± 3.9
S1R Agonist + H₂O₂0.162 ± 4.5
S1R Agonist + H₂O₂178 ± 5.1
S1R Agonist + H₂O₂1085 ± 4.8

Table 2: Effect of S1R Agonist Treatment on Neurite Outgrowth in Primary Hippocampal Neurons

Treatment GroupConcentration (µM)Average Neurite Length (µm)Number of Primary Neurites per Neuron
Control (Vehicle)-150 ± 12.54.2 ± 0.5
S1R Agonist0.1185 ± 15.14.8 ± 0.6
S1R Agonist1240 ± 20.35.5 ± 0.7
S1R Agonist10265 ± 22.85.9 ± 0.8

Table 3: Modulation of Synaptic Protein Expression by S1R Agonist Treatment in Primary Cortical Neurons

Treatment GroupConcentration (µM)Synapsin-1 Expression (Fold Change vs. Control)PSD-95 Expression (Fold Change vs. Control)
Control (Vehicle)-1.001.00
S1R Agonist0.11.25 ± 0.151.18 ± 0.12
S1R Agonist11.68 ± 0.211.55 ± 0.18
S1R Agonist101.85 ± 0.251.72 ± 0.20

Signaling Pathways and Experimental Visualization

S1R Agonist Signaling Pathway

S1R_Signaling S1R_Agonist S1R Agonist 1 Hydrochloride S1R Sigma-1 Receptor (S1R) S1R_Agonist->S1R Ca_Homeostasis Ca²⁺ Homeostasis S1R->Ca_Homeostasis ER_Stress ER Stress Reduction S1R->ER_Stress BDNF_TrkB BDNF/TrkB Signaling S1R->BDNF_TrkB Neuroprotection Neuroprotection Ca_Homeostasis->Neuroprotection ER_Stress->Neuroprotection Neurite_Outgrowth Neurite Outgrowth BDNF_TrkB->Neurite_Outgrowth Synaptic_Plasticity Synaptic Plasticity BDNF_TrkB->Synaptic_Plasticity Neuroprotection->Neurite_Outgrowth Neurite_Outgrowth->Synaptic_Plasticity

Caption: S1R agonist signaling cascade leading to neuroprotection and plasticity.

Experimental Workflow for Assessing Neuroprotection

Neuroprotection_Workflow Start Primary Neuron Culture Treatment Treatment with S1R Agonist 1 HCl Start->Treatment Induce_Stress Induce Oxidative Stress (e.g., H₂O₂) Treatment->Induce_Stress Viability_Assay Cell Viability Assay (MTT Assay) Induce_Stress->Viability_Assay Data_Analysis Data Analysis and Quantification Viability_Assay->Data_Analysis End Results Data_Analysis->End

Caption: Workflow for evaluating the neuroprotective effects of S1R agonist 1 HCl.

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

Materials:

  • Embryonic day 18 (E18) rat or mouse embryos

  • Dissection medium: Hibernate-E medium or equivalent

  • Digestion solution: Papain (20 units/mL) and DNase I (100 µg/mL) in dissection medium

  • Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin

  • Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

Procedure:

  • Isolate cortices from E18 embryos in ice-cold dissection medium.

  • Mince the cortical tissue into small pieces.

  • Incubate the tissue in the digestion solution for 20-30 minutes at 37°C.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in pre-warmed plating medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at a desired density (e.g., 1 x 10⁵ cells/cm²) on coated culture surfaces.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

  • Change half of the medium every 2-3 days.

Protocol 2: Assessment of Neuroprotection using MTT Assay

Materials:

  • Primary neuron cultures in a 96-well plate

  • This compound stock solution

  • Oxidative stress-inducing agent (e.g., Hydrogen peroxide, H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • After 5-7 days in vitro (DIV), treat the primary neurons with varying concentrations of this compound for 24 hours.

  • Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) to the culture medium for 4-6 hours.

  • Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 3: Neurite Outgrowth Assay

Materials:

  • Primary neuron cultures on coverslips

  • This compound

  • Fixative solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization solution: 0.25% Triton X-100 in PBS

  • Blocking solution: 5% bovine serum albumin (BSA) in PBS

  • Primary antibody: Anti-β-III tubulin (Tuj1) or Anti-MAP2

  • Fluorescently labeled secondary antibody

  • Mounting medium with DAPI

  • Fluorescence microscope and image analysis software (e.g., ImageJ with NeuronJ plugin)

Procedure:

  • At 2 DIV, treat primary neurons with different concentrations of this compound.

  • After 48-72 hours of treatment, fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block non-specific binding with 5% BSA for 1 hour.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips onto glass slides using mounting medium with DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantify neurite length and branching using image analysis software.

Protocol 4: Analysis of Synaptic Protein Expression

Materials:

  • Primary neuron cultures on coverslips (12-14 DIV)

  • This compound

  • Fixative, permeabilization, and blocking solutions (as in Protocol 3)

  • Primary antibodies: Anti-Synapsin-1 (presynaptic marker) and Anti-PSD-95 (postsynaptic marker)

  • Fluorescently labeled secondary antibodies with distinct emission spectra

  • Confocal microscope and image analysis software

Procedure:

  • Treat mature primary neurons (12-14 DIV) with this compound for 24-48 hours.

  • Follow the immunocytochemistry protocol as described in Protocol 3 (steps 2-10).

  • Use primary antibodies against Synapsin-1 and PSD-95.

  • Use corresponding secondary antibodies with different fluorophores.

  • Acquire images using a confocal microscope to visualize synaptic puncta.

  • Quantify the number and intensity of Synapsin-1 and PSD-95 positive puncta, as well as their colocalization, using image analysis software. This will provide an indication of synapse density and maturity.

References

Troubleshooting & Optimization

S1R agonist 1 hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of S1R Agonist 1 Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is highly soluble in DMSO, with concentrations of up to 100 mg/mL being achievable.[1] To ensure complete dissolution, the use of ultrasonication is recommended.[1] It is crucial to use a fresh, unopened vial of DMSO as it is hygroscopic, and the presence of water can significantly reduce the solubility of the compound.[1]

Q2: I am observing precipitation when diluting my DMSO stock solution in an aqueous buffer for my in vitro assay. What should I do?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To mitigate this, ensure that the final concentration of DMSO in your working solution is as low as possible, typically below 0.5%, to avoid solvent-induced artifacts in your experiments. You can try a serial dilution approach, where you dilute the stock solution in intermediate steps with your cell culture medium or buffer. Gentle vortexing or sonication after dilution can also help to keep the compound in solution.[1] If precipitation persists, consider using a formulation with a solubilizing agent like SBE-β-CD for your working solution.[1]

Q3: How should I prepare this compound for in vivo animal studies?

A3: Direct injection of a DMSO stock solution is not recommended for in vivo studies. Co-solvent formulations are necessary to ensure bioavailability and prevent precipitation. Two common protocols involve the use of DMSO in combination with other vehicles. One such formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Another option is 10% DMSO mixed with 90% corn oil.[1] A third option for achieving a clear solution is 10% DMSO in a solution of 20% SBE-β-CD in saline.[1] It is recommended to prepare these formulations fresh on the day of use.[1]

Q4: What are the recommended storage conditions for this compound solutions?

A4: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. It is best practice to aliquot the stock solution into smaller, single-use vials.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve in DMSO. 1. DMSO has absorbed moisture. 2. Insufficient mixing.1. Use a fresh, unopened vial of anhydrous, high-purity DMSO.[1] 2. Use an ultrasonic bath to aid dissolution.[1] Gentle warming can also be applied, but monitor for any signs of compound degradation.
Precipitation occurs in the stock solution during storage. 1. The storage temperature is too high. 2. The solution is supersaturated.1. Ensure the stock solution is stored at -20°C or -80°C.[1] 2. Gently warm the vial and sonicate to redissolve the compound before use. If the problem persists, consider preparing a new stock solution at a slightly lower concentration.
Inconsistent experimental results. 1. Degradation of the compound due to improper storage or multiple freeze-thaw cycles. 2. Inaccurate pipetting from a viscous DMSO stock.1. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.[1] Prepare fresh working solutions for each experiment. 2. Use positive displacement pipettes for accurate handling of viscous DMSO solutions.

Quantitative Solubility Data

Solvent/VehicleConcentrationObservations
DMSO100 mg/mL (338.50 mM)Ultrasonic treatment is recommended.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (8.46 mM)Clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (8.46 mM)Clear solution.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (8.08 mM)Clear solution.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve a final concentration of 10 mM.

  • Vortex the tube for 30 seconds.

  • Place the tube in an ultrasonic water bath for 5-10 minutes, or until the compound is fully dissolved.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
  • Thaw a vial of the 10 mM DMSO stock solution at room temperature.

  • Perform a serial dilution of the stock solution into pre-warmed cell culture medium to achieve the desired final concentration.

  • Ensure the final DMSO concentration in the working solution is below 0.5%.

  • Gently mix the working solution by pipetting up and down before adding it to the cells.

  • Use the working solution immediately after preparation.

Visualizations

Experimental Workflow for Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh S1R Agonist 1 HCl add_dmso Add Anhydrous DMSO weigh->add_dmso sonicate Vortex & Sonicate add_dmso->sonicate store Aliquot & Store at -80°C sonicate->store thaw Thaw Stock Solution store->thaw dilute Serially Dilute in Aqueous Buffer/Medium thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing this compound solutions.

Sigma-1 Receptor (S1R) Signaling Pathway

G S1R_Agonist S1R Agonist 1 S1R Sigma-1 Receptor (S1R) (ER Membrane) S1R_Agonist->S1R binds & activates BiP BiP/GRP78 S1R->BiP dissociates from IP3R IP3 Receptor S1R->IP3R modulates Neuroprotection Neuroprotection S1R->Neuroprotection promotes Oxidative_Stress Reduced Oxidative Stress (e.g., via Nrf2 pathway) S1R->Oxidative_Stress promotes Inflammation Modulation of Neuroinflammation (e.g., via MAPK pathway) S1R->Inflammation modulates Ca_ER Ca²⁺ Release from ER IP3R->Ca_ER Ca_Mito Mitochondrial Ca²⁺ Uptake Ca_ER->Ca_Mito Ca_Mito->Neuroprotection

References

Preventing precipitation of S1R agonist 1 hydrochloride in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of S1R Agonist 1 Hydrochloride precipitation in cell culture media. For the purpose of providing specific, actionable data, we will use the widely studied selective σ1 agonist, PRE-084 hydrochloride , as a representative example. The principles and protocols outlined here are broadly applicable to other similar small molecule hydrochloride salts.

Frequently Asked Questions (FAQs)

Q1: What is PRE-084 hydrochloride and what are its solubility properties?

PRE-084 hydrochloride is a high-affinity, selective sigma-1 (σ1) receptor agonist used in neuroscience research.[1] It is a hydrochloride salt, which generally enhances the aqueous solubility of the parent molecule. However, its solubility is finite and depends heavily on the solvent and temperature. It is significantly more soluble in organic solvents like DMSO than in aqueous-based cell culture media.

Q2: Why is my S1R agonist hydrochloride precipitating when I add it to my cell culture medium?

Precipitation, often called "crashing out," typically occurs for one or more of the following reasons:

  • Solvent Exchange: The primary cause is often the rapid dilution of a high-concentration organic stock solution (e.g., in DMSO) into the aqueous environment of the cell culture medium.[2] The compound is poorly soluble in the aqueous medium once the organic solvent is diluted below a critical concentration.[2][3]

  • Exceeding Aqueous Solubility: The final desired concentration of the agonist in the media may be higher than its maximum aqueous solubility limit.

  • Interaction with Media Components: Cell culture media are complex mixtures of salts (e.g., phosphates, bicarbonates), amino acids, and proteins.[4][5] The hydrochloride salt can interact with these components, leading to the formation of less soluble complexes or conversion to its less soluble free base form, especially in buffered solutions with a physiological pH.

  • Temperature and pH Shifts: Adding a concentrated stock to cold media can decrease solubility.[2][4] Additionally, the pH of the medium (typically ~7.4) can cause the hydrochloride salt of a weakly basic compound to convert to its less soluble free base form.[6]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

You've prepared a stock solution in DMSO, but upon adding it to your cell culture medium, a cloudy precipitate or visible particles form instantly.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of the agonist exceeds its solubility limit in the aqueous media.Verify the working concentrations used in published literature for similar experiments.[7] Perform a solubility test to determine the maximum soluble concentration in your specific medium. Consider lowering the final concentration if experimentally feasible.
Rapid Dilution / Solvent Shock Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, forcing the hydrophobic compound out of solution.[2]Perform a serial or intermediate dilution. First, dilute the high-concentration DMSO stock into a small volume of pre-warmed (37°C) media or PBS. Then, add this intermediate dilution to the final volume of media. Always add the stock solution drop-wise while gently swirling the medium to ensure rapid dispersion.[2][3]
Low Temperature of Media The solubility of most compounds decreases at lower temperatures. Adding the stock to cold media straight from the refrigerator can induce precipitation.[2][4]Always use cell culture media that has been pre-warmed to 37°C before adding the compound.[2]
High Final DMSO Concentration While DMSO aids dissolution, final concentrations above 0.5% can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final concentration of DMSO in the culture medium below 0.5%, and ideally below 0.1%.[2] This may require preparing a more dilute stock solution, provided the agonist is stable at that concentration.
Issue 2: Delayed Precipitation After Incubation

The medium appears clear initially, but after several hours or days in the incubator, a precipitate becomes visible.

Potential Cause Explanation Recommended Solution
pH Instability / Conversion to Free Base Cellular metabolism can alter the pH of the medium over time. For a hydrochloride salt of a weak base, a neutral or slightly alkaline pH can favor conversion to the less soluble free base form, which then precipitates.[6]Ensure the medium is well-buffered. If the experiment allows, consider using a medium with a more stable buffering system, like HEPES. Prepare fresh drug-containing media more frequently for long-term experiments.
Interaction with Media Components The agonist may slowly interact with salts, phosphates, or proteins (especially in serum-containing media) to form insoluble complexes.[3][4]If possible, test the compound's stability in different basal media formulations. For serum-containing experiments, consider reducing the serum concentration or preparing the complete medium immediately before use.
Media Evaporation In long-term cultures, evaporation can increase the concentration of all components, including the agonist, pushing it beyond its solubility limit.[4][8]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for extended experiments.
Temperature Fluctuations Repeatedly removing the culture vessel from the stable 37°C environment of the incubator can cause temperature cycling, affecting compound solubility.[5]Minimize the time culture plates or flasks are outside the incubator. If frequent observation is required, use a microscope equipped with an environmental chamber.

Data Presentation

Solubility of PRE-084 Hydrochloride

The following table summarizes the maximum solubility of PRE-084 hydrochloride in common laboratory solvents, as reported by various suppliers.

SolventMax Concentration (mM)Max Concentration (mg/mL)Source
Water ~94 - 100 mM~33.3 - 35.4 mg/mLInvivoChem[9], TargetMol[10]
25 mMNot specifiedR&D Systems, Tocris
~45 mM16 mg/mLSelleck Chemicals[11]
DMSO ~96 mM~34 mg/mLInvivoChem[9]
75 mM26.54 mg/mLR&D Systems, Tocris
87.6 mM31 mg/mLTargetMol[10]
200.63 mM71 mg/mLSelleck Chemicals[11]

Note: Solubility can vary between batches and may be affected by factors like hydration state and temperature. Sonication and gentle warming can aid dissolution.[1][10]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes how to prepare a 50 mM stock solution of PRE-084 hydrochloride (M.Wt: 353.89 g/mol ) in DMSO.

  • Weighing: Accurately weigh 5 mg of PRE-084 hydrochloride powder.

  • Solvent Addition: Add 282.6 µL of high-purity, anhydrous DMSO to the vial containing the powder.

  • Dissolution: Vortex the solution thoroughly. If needed, sonicate the vial in a water bath for 5-10 minutes or warm briefly to 37°C to ensure complete dissolution.[10]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[12]

Protocol 2: Preparing Working Solutions in Cell Culture Media (Preventing Precipitation)

This protocol provides a step-by-step method for diluting the DMSO stock solution into the final cell culture medium to achieve a working concentration of 10 µM, while minimizing the risk of precipitation.

  • Pre-warm Media: Place a sufficient volume of your complete cell culture medium in a 37°C water bath or incubator until it reaches temperature.

  • Prepare Intermediate Dilution (Serial Dilution Method):

    • Thaw your 50 mM DMSO stock solution of PRE-084 hydrochloride.

    • In a sterile microcentrifuge tube, add 2 µL of the 50 mM stock solution to 998 µL of pre-warmed complete media. This creates a 100 µM intermediate solution with a DMSO concentration of 0.2%. Mix well by gentle pipetting or flicking the tube.

  • Prepare Final Working Solution:

    • Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed complete media. This results in a final concentration of 10 µM PRE-084 hydrochloride.

    • The final DMSO concentration in your culture will be a well-tolerated 0.02%.

  • Application to Cells: Immediately replace the existing medium on your cells with the freshly prepared medium containing the agonist. Gently rock the plate to ensure even distribution.

Visualizations

Precipitation_Troubleshooting_Workflow cluster_prep Preparation Phase cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation Start Start: Add S1R Agonist to Culture Medium Precipitate Precipitate Forms Immediately? Start->Precipitate CheckConc Is Final Concentration Too High? Precipitate->CheckConc Yes NoPrecipitate No Precipitate: Proceed with Experiment Precipitate->NoPrecipitate No CheckDilution Was Dilution Too Rapid? CheckConc->CheckDilution No Sol_LowerConc Solution: Lower Final Concentration CheckConc->Sol_LowerConc Yes CheckTemp Was Medium Cold? CheckDilution->CheckTemp No Sol_SerialDilute Solution: Use Serial Dilution & Mix Gently CheckDilution->Sol_SerialDilute Yes Sol_WarmMedia Solution: Pre-warm Medium to 37°C CheckTemp->Sol_WarmMedia Yes DelayedPrecipitate Precipitate Forms After Incubation? CheckTemp->DelayedPrecipitate No CheckpH Could pH Have Shifted? DelayedPrecipitate->CheckpH Yes DelayedPrecipitate->NoPrecipitate No CheckInteraction Interaction with Media Components? CheckpH->CheckInteraction No Sol_Buffer Solution: Use HEPES / Refresh Media CheckpH->Sol_Buffer Yes CheckEvap Did Media Evaporate? CheckInteraction->CheckEvap No Sol_Media Solution: Try Different Media / Prep Fresh CheckInteraction->Sol_Media Yes Sol_Humidify Solution: Ensure Humidification CheckEvap->Sol_Humidify Yes CheckEvap->NoPrecipitate No

Caption: Troubleshooting workflow for S1R agonist precipitation in media.

Chemical_Principle cluster_stock In DMSO Stock (High Concentration) cluster_media In Aqueous Media (pH ~7.4) Stock S1R-Agonist-NH+ Cl- (Ionized, Soluble) Equilibrium S1R-Agonist-NH+ + Cl- (Dissociated) Stock->Equilibrium Dilution into Aqueous Media FreeBase S1R-Agonist-N (Free Base, Low Solubility) Equilibrium->FreeBase + OH- (from buffer) - H2O FreeBase->Equilibrium + H+ Precipitate Precipitate ↓ FreeBase->Precipitate

Caption: Chemical principle of hydrochloride salt precipitation in buffered media.

References

Cytotoxicity of S1R agonist 1 hydrochloride at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of S1R Agonist 1 Hydrochloride, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective agonist for the Sigma-1 Receptor (S1R), a chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[1][2] It displays a high affinity for S1R with a Ki of 0.93 nM and a lower affinity for the Sigma-2 Receptor (S2R) with a Ki of 72 nM.[1] At therapeutic concentrations, its primary action is neuroprotective, offering protection against reactive oxygen species (ROS) and NMDA-induced neurotoxicity.[1] The activation of S1R by an agonist like this compound leads to the dissociation of S1R from its binding partner, BiP (Binding immunoglobulin Protein), allowing S1R to modulate various downstream signaling pathways.[3]

Q2: Is this compound cytotoxic at high concentrations?

While this compound is generally considered non-cytotoxic at lower concentrations (0-10 μM) in certain cancer cell lines such as A549, LoVo, and Panc-1 over 24-72 hours, evidence suggests that cytotoxicity can occur at higher concentrations.[1] For instance, in a zebrafish embryo model, toxicity was observed at a concentration of 10 μM, resulting in the death of 50% of the embryos.[1] The cytotoxic potential is dependent on the concentration, cell type, and duration of exposure.

Q3: What are the potential mechanisms of cytotoxicity at high concentrations?

High concentrations of this compound may lead to cytotoxicity through several mechanisms:

  • Off-target effects: At elevated concentrations, the selectivity of the agonist may decrease, leading to interactions with other receptors or ion channels, which could trigger unintended and toxic cellular responses.[4]

  • ER Stress: Prolonged or excessive activation of S1R can disrupt endoplasmic reticulum homeostasis, leading to the unfolded protein response (UPR) and, if unresolved, apoptosis.[5][6][7]

  • Calcium Dysregulation: The S1R is a key regulator of intracellular calcium signaling.[8] High concentrations of an agonist could lead to sustained increases in cytosolic calcium levels, mitochondrial calcium overload, and the activation of calcium-dependent apoptotic pathways.[8][9]

Troubleshooting Guide for Cytotoxicity Experiments

This guide addresses common issues encountered during in vitro cytotoxicity assays with this compound.

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects on the assay plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Low absorbance/fluorescence signal in positive control Insufficient cell number, incorrect reagent preparation, or instrument malfunction.Optimize cell seeding density for your specific cell line. Prepare fresh reagents according to the manufacturer's protocol. Ensure the plate reader is functioning correctly and using the appropriate wavelength/filter set.
High background signal in negative control wells Contamination (microbial or chemical), or interference from the test compound.Maintain sterile technique throughout the experiment. Test for compound interference by incubating it in cell-free media with the assay reagents.
Unexpectedly high cell viability at high concentrations Compound precipitation, compound interfering with the assay readout (e.g., reducing MTT), or hormetic effects.Visually inspect wells for compound precipitation. Run a cell-free control to check for direct interaction with assay reagents. Use an orthogonal cytotoxicity assay to confirm results (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH).

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

Cell LineConcentration (µM)Incubation Time (hours)CytotoxicityReference
A549 (Human Lung Carcinoma)0 - 1024 - 72No significant cytotoxicity observed[1]
LoVo (Human Colon Adenocarcinoma)0 - 1024 - 72No significant cytotoxicity observed[1]
Panc-1 (Human Pancreatic Carcinoma)0 - 1024 - 72No significant cytotoxicity observed[1]

Table 2: In Vivo Toxicity of this compound

Model OrganismConcentration (µM)Exposure Time (hours)ObservationReference
Zebrafish Embryo1012050% embryo mortality[1]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay to assess cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

LDH Release Assay for Cytotoxicity

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Caspase-3 Activity Assay for Apoptosis

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: After treatment, lyse the cells using a suitable lysis buffer.

  • Caspase-3 Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate (e.g., Ac-DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm to detect the cleaved pNA.

Mandatory Visualization

S1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum S1R_Agonist S1R Agonist 1 Hydrochloride (High Concentration) Off_Target Off-Target Receptors/ Ion Channels S1R_Agonist->Off_Target Potential Interaction S1R_BiP S1R-BiP Complex S1R_Agonist->S1R_BiP Activates Ca_Influx Ca2+ Influx Off_Target->Ca_Influx Cytosolic_Ca Increased Cytosolic Ca2+ Ca_Influx->Cytosolic_Ca Apoptosis_Ca Ca2+-dependent Apoptosis Cytosolic_Ca->Apoptosis_Ca S1R S1R S1R_BiP->S1R Dissociates ER_Stress ER Stress (UPR) S1R->ER_Stress Prolonged Activation Apoptosis_ER ER-mediated Apoptosis ER_Stress->Apoptosis_ER

Caption: Potential signaling pathways leading to cytotoxicity at high concentrations of this compound.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays start Start: Cell Culture treatment Treat with S1R Agonist 1 HCl (Dose-Response) start->treatment incubation Incubate (24-72h) treatment->incubation MTT MTT Assay (Metabolic Activity) incubation->MTT LDH LDH Assay (Membrane Integrity) incubation->LDH Caspase Caspase-3 Assay (Apoptosis) incubation->Caspase data_analysis Data Analysis (IC50 Calculation) MTT->data_analysis LDH->data_analysis Caspase->data_analysis conclusion Conclusion on Cytotoxicity data_analysis->conclusion

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

References

Optimizing incubation time for S1R agonist 1 hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing S1R Agonist 1 Hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound acts as a selective agonist for the Sigma-1 Receptor (S1R), a chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[1][2] Under basal conditions, S1R is in an inactive state, bound to the binding immunoglobulin protein (BiP).[3][4] Upon agonist binding, S1R dissociates from BiP, allowing it to interact with and modulate the function of various client proteins, including ion channels and kinases.[1][3][4] This activation can trigger downstream signaling cascades, such as the BDNF-TrkB, PI3K/Akt, and ERK pathways, leading to effects like neuroprotection and neurite outgrowth.[5]

Q2: What is a typical effective concentration range for this compound in cell culture experiments?

The optimal concentration of this compound is cell-type and assay-dependent. However, a common starting range for in vitro experiments, such as neuroprotection and neurite outgrowth assays, is between 0.1 µM and 10 µM.[6][7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How long should I incubate my cells with this compound?

Incubation time is a critical parameter that depends on the specific endpoint being measured.

  • Short-term (minutes to 1 hour): For studying proximal events like the dissociation of S1R from BiP or the rapid phosphorylation of signaling proteins like ERK and Akt, shorter incubation times are recommended.[8][9][10] The dissociation of S1R from BiP upon agonist stimulation is a transient event, peaking around 10 minutes and returning to baseline levels within an hour.[8]

  • Long-term (24 to 72 hours): For assessing downstream effects such as neuroprotection, neurite outgrowth, or changes in protein expression, longer incubation periods of 24 hours or more are typically required.[6][7][11]

Q4: How should I prepare and store this compound solutions?

This compound is typically soluble in DMSO.[7][12] For in vitro experiments, prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C for long-term stability.[7] Working solutions can be prepared by diluting the stock in your cell culture medium. It is recommended to prepare fresh working solutions for each experiment to avoid degradation.

Troubleshooting Guide

Issue 1: I am not observing the expected effect of the S1R agonist.

Possible Cause Troubleshooting Steps
Suboptimal Agonist Concentration Perform a dose-response experiment to determine the optimal concentration for your cell type and assay. S1R agonists can exhibit a bi-phasic or bell-shaped dose-response curve, where higher concentrations may lead to reduced efficacy.[6]
Inappropriate Incubation Time Optimize the incubation time based on your experimental endpoint. For signaling studies, use shorter time points (minutes to an hour). For functional outcomes like neuroprotection, longer incubations (24+ hours) are often necessary.
Low S1R Expression in Cell Line Verify the expression of the Sigma-1 Receptor in your cell line using techniques like Western blotting or qPCR. If expression is low, consider using a cell line known to express S1R or transiently overexpressing the receptor.
Reagent Instability Ensure your this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
Cell Health and Density Ensure your cells are healthy, within a low passage number, and plated at an optimal density. Overly confluent or stressed cells may not respond appropriately.[13]

Issue 2: I am observing cytotoxicity or unexpected off-target effects.

Possible Cause Troubleshooting Steps
High Agonist Concentration High concentrations of S1R agonists can sometimes lead to off-target effects or cytotoxicity.[7] Reduce the concentration and perform a viability assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cells.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not toxic to your cells. Typically, DMSO concentrations should be kept below 0.1-0.5%.
Contamination Check your cell culture for any signs of contamination.

Data Summary Tables

Table 1: Recommended Incubation Times for Various Experimental Readouts

Experimental ReadoutRecommended Incubation TimeRationale
S1R-BiP Dissociation 5 - 60 minutesThis is a rapid and transient event, peaking around 10 minutes.[8]
ERK/Akt Phosphorylation 5 minutes - 3 hoursActivation of these signaling pathways is typically rapid, with peaks often observed within the first hour.[5][9][10]
Calcium Imaging MinutesChanges in intracellular calcium levels are generally immediate responses to receptor activation.[14][15]
Neuroprotection Assays 24 - 48 hoursAssessing cell survival after a toxic insult requires a longer timeframe to observe the protective effects.[6][7][16]
Neurite Outgrowth Assays 24 - 72 hoursThe process of neurite extension and branching is a slower biological process that requires extended incubation.[7][17]
Gene/Protein Expression Changes 6 - 48 hoursTranscriptional and translational changes in downstream target genes require several hours to become apparent.[18]

Table 2: Example Experimental Parameters for this compound

Cell TypeAssayConcentration RangeIncubation TimeObserved EffectReference
SH-SY5YNeuroprotection (vs. NMDA)0.1 - 5 µM24 hoursNeuroprotective effect[7]
SH-SY5YNeuroprotection (vs. Rotenone)1 µM24 hoursPrevention of cell damage[7]
PC12Neurite Outgrowth0.1 - 5 µMNot specifiedIncreased neurite outgrowth[7]
Cortical NeuronsNeuroprotection (vs. β-amyloid)0.1 - 100 µM (peak at 10 µM)24 hoursReduced neuronal toxicity[6]
A549, LoVo, Panc-1Cytotoxicity0 - 10 µM24 - 72 hoursNo significant cytotoxicity[7]

Experimental Protocols

Protocol 1: Neuroprotection Assay in SH-SY5Y Cells

  • Cell Plating: Plate SH-SY5Y cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.

  • Pre-treatment with this compound: Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., 0.1, 1, 5 µM). Remove the old medium from the cells and add the medium containing the S1R agonist. Incubate for 24 hours.

  • Induction of Neurotoxicity: Prepare a solution of the neurotoxin (e.g., NMDA or rotenone) in cell culture medium. Add the neurotoxin to the wells containing the S1R agonist. Include appropriate controls (untreated cells, cells with neurotoxin only, cells with S1R agonist only).

  • Incubation: Incubate the cells for the required duration to induce toxicity (this will depend on the neurotoxin used).

  • Assessment of Cell Viability: Measure cell viability using a standard method such as the MTT assay or LDH assay according to the manufacturer's instructions.

Protocol 2: Neurite Outgrowth Assay in PC12 Cells

  • Cell Plating: Plate PC12 cells on collagen-coated plates or coverslips in a low-serum medium to encourage differentiation.

  • Treatment: Add this compound at various concentrations (e.g., 0.1, 1, 5 µM) to the culture medium. Include a positive control (e.g., Nerve Growth Factor - NGF) and a negative control (vehicle).

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain for a neuronal marker such as β-III tubulin using immunocytochemistry.

  • Imaging and Analysis: Acquire images using a microscope and quantify neurite length and branching using appropriate software (e.g., ImageJ with the NeuronJ plugin).

Visualizations

S1R_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response S1R_BiP S1R-BiP Complex S1R_active Active S1R S1R_BiP->S1R_active S1R Agonist 1 Hydrochloride BiP BiP PI3K_AKT PI3K/Akt Pathway S1R_active->PI3K_AKT ERK ERK Pathway S1R_active->ERK BDNF BDNF Signaling S1R_active->BDNF Neuroprotection Neuroprotection PI3K_AKT->Neuroprotection ERK->Neuroprotection Neurite_Outgrowth Neurite Outgrowth ERK->Neurite_Outgrowth BDNF->Neurite_Outgrowth Experimental_Workflow start Start Experiment plate_cells Plate Cells start->plate_cells treat_agonist Treat with this compound (Dose-Response & Time-Course) plate_cells->treat_agonist induce_stress Induce Cellular Stress (for neuroprotection assays) treat_agonist->induce_stress Optional incubate Incubate treat_agonist->incubate induce_stress->incubate assay Perform Assay (e.g., Viability, Western Blot, Imaging) incubate->assay analyze Data Analysis assay->analyze end End analyze->end

References

Sonication protocol for dissolving S1R agonist 1 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution of S1R Agonist 1 Hydrochloride, with a focus on sonication-assisted protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for creating high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). For in vitro studies, it is soluble in DMSO up to 100 mg/mL (338.50 mM) with the aid of ultrasonication.[1] For in vivo applications, formulations using a co-solvent system such as 10% DMSO and 90% corn oil, or 10% DMSO and 90% (20% SBE-β-CD in saline) have been suggested.[1]

Q2: Is sonication necessary to dissolve this compound?

A2: For high-concentration stock solutions in DMSO, sonication is recommended to facilitate dissolution.[1][2] The hydrochloride salt form generally improves water solubility compared to the free base; however, at high concentrations, physical methods like sonication are often required to overcome the energy barrier for dissolution and break apart compound aggregates.[3]

Q3: What are the storage conditions for this compound solutions?

A3: Stock solutions of this compound in a solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] To maintain the integrity of the compound, it is advisable to use freshly opened, anhydrous DMSO for preparing stock solutions, as absorbed moisture can negatively impact solubility.[1]

Q4: Can I warm the solution to aid dissolution?

A4: Gentle warming can be used to help dissolve compounds. However, caution is advised as excessive heat can lead to the degradation of temperature-sensitive molecules. It is often recommended to try physical methods like vortexing and sonication first.[3] If warming is necessary, it should be done carefully, for a short period, and at a controlled temperature.

Dissolution Protocol and Troubleshooting

This section provides a detailed sonication protocol for dissolving this compound and a guide to troubleshoot common issues.

Quantitative Data Summary
ParameterValueReference
Molecular Formula C₂₀H₂₆ClNO[5]
Molecular Weight 331.88 g/mol [5]
Solubility in DMSO 100 mg/mL (338.50 mM)[1]
Storage (in solvent) -80°C for 6 months[4]
-20°C for 1 month[4]
Experimental Protocol: Sonication for Dissolving this compound

This protocol describes the preparation of a 50 mg/mL stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Ultrasonic bath or probe sonicator

  • Vortex mixer

Procedure:

  • Preparation: In a sterile environment, weigh the desired amount of this compound powder using a calibrated analytical balance and place it into a sterile vial. For a 50 mg/mL stock, you would weigh 5 mg of the compound for every 100 µL of DMSO.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes to create a suspension.

  • Sonication:

    • Method: Place the vial in an ultrasonic water bath. Ensure the water level in the bath is sufficient to cover the solvent level within the vial.

    • Settings: Use a sonication frequency of approximately 40 kHz.[6]

    • Procedure: Sonicate in pulsed intervals to prevent overheating of the sample. A typical cycle would be 10-15 seconds of sonication followed by a 10-15 second rest period.[7]

    • Duration: Continue this process for a total sonication time of 5-10 minutes.

    • Temperature Control: Keep the sample on ice or in a cold-water bath during the sonication process to minimize heat-induced degradation.[7]

  • Final Check: After sonication, visually inspect the solution. It should be clear and free of any visible particulates. If particulates remain, repeat the sonication cycle for an additional 2-5 minutes.

  • Storage: Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C.

Troubleshooting Guide
IssuePossible CauseRecommended Solution
Compound precipitates out of DMSO after sonication. The solution is supersaturated or the DMSO has absorbed water.Gently warm the solution while vortexing. If precipitation persists, add a small amount of fresh, anhydrous DMSO to slightly lower the concentration. Ensure you are using high-purity, anhydrous DMSO.[1]
Solution remains cloudy or particulates are visible after sonication. Insufficient sonication time or power. The compound may have aggregated.Increase the sonication duration in short intervals, ensuring the sample remains cool.[7] If using a bath sonicator, ensure good contact between the vial and the bath water. If available, a probe sonicator may provide more direct energy.
The solution changes color or becomes viscous. The compound may be degrading due to excessive heat from sonication.Immediately stop sonication and cool the sample on ice. Use shorter sonication pulses and longer rest periods.[7] Ensure the sample is kept cool throughout the process.
Low solubility in aqueous buffers upon dilution from DMSO stock. The compound is hydrophobic and precipitating in the aqueous environment. This is a common issue with hydrochloride salts in certain pH ranges.[8][9]Decrease the final concentration in the aqueous buffer. When diluting, add the DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid mixing. Consider using a surfactant like Tween-20 or a co-solvent system if compatible with your experiment.

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Verification & Storage weigh Weigh S1R Agonist 1 HCl add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex sonicate Sonicate (Pulsed, on Ice) vortex->sonicate inspect Visually Inspect for Clarity sonicate->inspect aliquot Aliquot Solution inspect->aliquot store Store at -80°C aliquot->store

Caption: Workflow for dissolving this compound.

Sigma-1 Receptor Signaling Pathway

The Sigma-1 Receptor (S1R) is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, where it plays a crucial role in regulating cellular stress responses and calcium signaling.[4][10][11]

G cluster_0 Endoplasmic Reticulum (ER) cluster_1 Mitochondrion S1R S1R Agonist 1 Sigma1R Sigma-1 Receptor S1R->Sigma1R Activates IP3R IP3 Receptor Sigma1R->IP3R Modulates Mito Mitochondrial Function (e.g., ATP Production) IP3R->Mito Ca²⁺ Signaling CellSurvival Cell Survival & Neuroprotection Mito->CellSurvival Promotes

Caption: S1R agonist modulation of Ca²⁺ signaling at the ER-mitochondrion interface.

References

Stability of S1R agonist 1 hydrochloride in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of S1R Agonist 1 Hydrochloride in aqueous solutions during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For long-term stability, it is recommended to store this compound as a solid at -20°C. Stock solutions in anhydrous DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2] To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q2: My this compound precipitated when I diluted the DMSO stock solution into my aqueous experimental buffer. What should I do?

A2: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Lower the Final Concentration: The concentration of the agonist in your aqueous buffer may be exceeding its solubility limit. Try using a lower final concentration.

  • Optimize Co-Solvent Concentration: While it is important to minimize the concentration of organic solvents like DMSO in your final experimental setup, a slightly higher percentage (e.g., up to 0.5% DMSO) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to ensure it does not affect your experimental results.

  • pH Adjustment: The solubility of amine-containing compounds like this compound can be pH-dependent. The hydrochloride salt form is generally more water-soluble. Ensure your aqueous buffer has a pH that favors the protonated, more soluble form of the molecule.

  • Use of Solubilizing Agents: For in vivo studies, formulation aids such as cyclodextrins (e.g., SBE-β-CD) can be used to improve aqueous solubility.[1]

Q3: I am observing a decrease in the activity of this compound in my multi-day cell culture experiment. Could the compound be degrading in the aqueous culture medium?

A3: Yes, it is possible that the compound is degrading over time in the aqueous environment of the cell culture medium, especially at 37°C. It is recommended to perform a time-course experiment to assess the stability of the compound under your specific experimental conditions. For longer experiments, consider replenishing the compound by changing the medium at regular intervals. For in vivo experiments, it is recommended to prepare fresh solutions daily.[1]

Q4: What are the likely degradation pathways for this compound in an aqueous solution?

A4: Based on its chemical structure, which includes a piperidine (B6355638) ring and an ether linkage, the potential degradation pathways in aqueous solution include:

  • Hydrolysis: The ether linkage could be susceptible to hydrolysis, particularly under acidic conditions, which would cleave the molecule.

  • Oxidation: The piperidine ring and other parts of the molecule could be susceptible to oxidation, especially in the presence of reactive oxygen species or metal ions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of the compound in aqueous solution.Prepare fresh dilutions from a frozen stock solution for each experiment. Assess the stability of the compound in your experimental buffer over the time course of your experiment using an analytical method like HPLC.
Loss of compound potency over time Instability at experimental temperature (e.g., 37°C).Minimize the time the compound spends in aqueous solution at elevated temperatures before use. For longer incubations, consider replenishing the compound.
Precipitation in aqueous buffer Poor aqueous solubility.Refer to the troubleshooting steps in FAQ Q2. Consider using a buffer with a slightly acidic pH to maintain the protonated state of the amine.

Stability Data in Aqueous Solution

The following tables provide hypothetical stability data for this compound based on forced degradation studies. These studies expose the drug to harsh conditions to predict its long-term stability and identify potential degradation products.

Table 1: Stability of this compound in Aqueous Solution under Different pH Conditions at 37°C for 24 hours.

pH% Recovery of this compoundMajor Degradation Products
3.0 (Acidic)92%Hydrolysis product of ether linkage
7.4 (Neutral)98%Minor oxidative products
9.0 (Basic)96%Oxidative products

Table 2: Stability of this compound in Aqueous Solution (pH 7.4) under Stress Conditions.

Stress ConditionDuration% Recovery of this compound
60°C (Thermal)24 hours85%
UV Light (254 nm)8 hours90%
3% H₂O₂ (Oxidative)8 hours75%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound in Aqueous Buffer using HPLC
  • Prepare a solution of this compound in the aqueous buffer of interest at the desired final concentration.

  • Incubate the solution under the desired experimental conditions (e.g., specific pH, temperature, light exposure).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analyze the aliquot by a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Quantify the peak area of the parent compound and any degradation products.

  • Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (T=0).

Visualizations

S1R_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Signaling S1R_BiP S1R-BiP Complex S1R_active Active S1R S1R_BiP->S1R_active S1R Agonist 1 BiP BiP S1R_active->BiP Ion_Channels Ion Channel Modulation S1R_active->Ion_Channels ERK_AKT ERK/AKT Pathway Activation S1R_active->ERK_AKT Neuroprotection Neuroprotection Ion_Channels->Neuroprotection Bcl2 Increased Bcl-2 Expression ERK_AKT->Bcl2 Bcl2->Neuroprotection

Caption: S1R Agonist 1 signaling pathway.

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start S1R Agonist 1 HCl in Aqueous Buffer Acid Acidic pH start->Acid Base Basic pH start->Base Oxidation Oxidation (H₂O₂) start->Oxidation Heat Heat (60°C) start->Heat Light UV Light start->Light HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC Data Quantify Parent and Degradation Products HPLC->Data

References

Off-target effects of S1R agonist 1 hydrochloride in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of S1R Agonist 1 Hydrochloride (also known as compound 6b) in cellular models. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the known binding affinities of this compound for its primary target and the most common off-target?

A1: this compound is a selective sigma-1 receptor (S1R) agonist. Its binding affinity for S1R is significantly higher than for the sigma-2 receptor (S2R). The reported Ki values are 0.93 nM for S1R and 72 nM for S2R.[1][2] This indicates a high degree of selectivity for S1R over S2R.

Q2: Beyond the Sigma-2 receptor, what are other potential off-target classes for S1R agonists?

A2: As a class, S1R agonists have been reported to interact with other cellular targets, which may lead to off-target effects. These can include certain ion channels and G-protein coupled receptors (GPCRs).[3][4] It is crucial to consider these potential interactions when designing experiments and interpreting data.

Q3: What are the potential functional consequences of off-target binding of this compound?

A3: Off-target binding can lead to a range of unintended cellular effects. For instance, interaction with ion channels could alter cellular excitability and calcium homeostasis.[3] Binding to GPCRs could modulate their downstream signaling pathways. The specific consequences will depend on the off-target identity and the cellular context.

Q4: How can I determine if the observed effects in my cellular model are due to on-target S1R activation or off-target effects?

A4: To dissect on-target versus off-target effects, several experimental controls are recommended. These include using a structurally distinct S1R agonist to see if the same effect is produced, employing an S1R antagonist to block the effect, and using cell lines with S1R knockdown or knockout. Comparing results from these experiments can help attribute the observed phenotype to S1R activation or a potential off-target.

Q5: Are there reports of cytotoxicity associated with this compound?

A5: Studies have shown that this compound, at concentrations up to 10 µM for 24-72 hours, did not exhibit cytotoxicity in A549, LoVo, and Panc-1 cell lines.[1] However, it is always advisable to perform a dose-response curve for cytotoxicity in your specific cellular model.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound, with a focus on identifying and mitigating potential off-target effects.

Issue Possible Cause Recommended Action
Inconsistent or unexpected results between experiments. 1. Off-target effects: The agonist may be interacting with other receptors or channels, leading to variable responses depending on the cellular context. 2. Cell passage number: Different passage numbers can lead to phenotypic drift and altered expression of on- and off-targets. 3. Reagent variability: Inconsistent quality or concentration of the agonist.1. Perform a comprehensive literature search for known off-targets of similar S1R agonists. Use a lower concentration of the agonist to minimize off-target engagement. Employ S1R knockdown/knockout cells as a negative control. 2. Maintain a consistent cell passage number for all experiments. 3. Ensure proper storage and handling of the agonist. Purchase from a reputable supplier and consider lot-to-lot validation.
Observed effect is not blocked by a known S1R antagonist. 1. Off-target effect: The observed phenotype is likely mediated by an off-target of this compound. 2. Antagonist concentration: The concentration of the antagonist may be insufficient to fully block the agonist's effect at the S1R.1. Investigate potential off-targets. Consider using antagonists for suspected off-target receptors. 2. Perform a dose-response experiment with the antagonist to ensure complete blockade of S1R.
Discrepancy between binding affinity (Ki) and functional potency (EC50/IC50). 1. Cellular context: The functional potency can be influenced by factors within the cell, such as receptor expression levels, downstream signaling components, and the presence of interacting proteins, which are not accounted for in a simple binding assay. 2. Off-target contribution: The functional response may be a composite of both on-target and off-target effects.1. Characterize the expression level of S1R in your cellular model. 2. Use orthogonal assays to confirm the functional effect and employ control experiments (e.g., S1R knockout cells) to isolate the on-target contribution.
Unexplained changes in cellular calcium levels. Off-target effect on calcium channels: S1R agonists can modulate various voltage-gated calcium channels (L-type, N-type, P/Q-type).[3]1. Use specific calcium channel blockers to identify the channel subtype involved. 2. Measure calcium transients in response to the agonist in both wild-type and S1R knockdown/knockout cells to differentiate between on-target and off-target calcium effects.

Data on Potential Off-Target Interactions

While a comprehensive screening panel for this compound is not publicly available, the following table summarizes representative binding affinities for other common S1R agonists at various off-target sites. This data should be used as a guide for potential off-target liabilities to consider in your experiments.

Receptor/Ion Channel Ligand Type Representative S1R Agonist Binding Affinity (Ki, nM)
Sigma-1 Receptor (S1R) Primary TargetThis compound0.93[1][2]
Sigma-2 Receptor (S2R) Off-TargetThis compound72[1][2]
Dopamine D2 Receptor Off-Target (GPCR)Haloperidol (also an S1R ligand)~1-10
Adrenergic α1 Receptor Off-Target (GPCR)(+)-Pentazocine>1000
Serotonin 5-HT2A Receptor Off-Target (GPCR)(+)-Pentazocine>1000
NMDA Receptor Off-Target (Ion Channel)(+)-Pentazocine~500
Voltage-gated K+ channels Off-Target (Ion Channel)Various S1R ligandsmicromolar range

Experimental Protocols

Radioligand Binding Assay for S1R and S2R

This protocol is adapted from standard methods to determine the binding affinity (Ki) of this compound.

Materials:

  • Cell membranes expressing S1R and S2R (e.g., from guinea pig brain or transfected cell lines)

  • [³H]-(+)-Pentazocine (for S1R)

  • [³H]-DTG (for S2R)

  • This compound (unlabeled)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, add cell membranes, radioligand ([³H]-(+)-Pentazocine for S1R or [³H]-DTG for S2R), and varying concentrations of unlabeled this compound. For S2R binding, include a masking concentration of a selective S1R ligand (e.g., (+)-pentazocine) to block binding to S1R.

  • Incubate at room temperature for a specified time to reach equilibrium (e.g., 120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known S1R/S2R ligand (e.g., haloperidol).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Cell Viability Assay (MTT Assay)

This protocol assesses the potential cytotoxicity of this compound.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add the medium containing different concentrations of the agonist to the cells. Include a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Visualizations

experimental_workflow cluster_0 Initial Characterization cluster_1 Off-Target Assessment cluster_2 Troubleshooting & Validation Compound Synthesis Compound Synthesis Binding Affinity (Ki) Binding Affinity (Ki) Compound Synthesis->Binding Affinity (Ki) Functional Potency (EC50) Functional Potency (EC50) Binding Affinity (Ki)->Functional Potency (EC50) Selectivity Panel Screening Selectivity Panel Screening Functional Potency (EC50)->Selectivity Panel Screening Cellular Phenotyping Cellular Phenotyping Selectivity Panel Screening->Cellular Phenotyping Control Experiments Control Experiments (Antagonist, Knockdown) Cellular Phenotyping->Control Experiments Data Interpretation Data Interpretation Control Experiments->Data Interpretation

Caption: Experimental workflow for characterizing this compound.

signaling_pathway S1R_Agonist S1R Agonist 1 Hydrochloride S1R Sigma-1 Receptor (S1R) S1R_Agonist->S1R Binds to Ion_Channels Ion Channels (Ca2+, K+, Na+) S1R_Agonist->Ion_Channels Potential Off-Target GPCRs GPCRs S1R_Agonist->GPCRs Potential Off-Target BiP BiP S1R->BiP Dissociates from ER Endoplasmic Reticulum S1R->ER Translocates within S1R->Ion_Channels Modulates S1R->GPCRs Modulates Ca_release Ca2+ Release ER->Ca_release Mitochondria Mitochondria Ca_release->Mitochondria Cellular_Response Cellular Response (e.g., Neuroprotection) Mitochondria->Cellular_Response Ion_Channels->Cellular_Response Off_Target_Response Off-Target Response Ion_Channels->Off_Target_Response GPCRs->Cellular_Response GPCRs->Off_Target_Response

Caption: S1R signaling and potential off-target pathways.

References

Interpreting unexpected results with S1R agonist 1 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S1R Agonist 1 Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective agonist for the Sigma-1 Receptor (S1R), a chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1][2] It is not an opioid receptor but a unique ligand-operated chaperone that modulates various cellular signaling pathways, particularly under conditions of cellular stress.[3][4] Under resting conditions, S1R is complexed with another chaperone, BiP (Binding Immunoglobulin Protein).[1][5] Upon binding by an agonist like this compound, S1R dissociates from BiP, allowing it to interact with and modulate a wide range of "client" proteins, including ion channels, G protein-coupled receptors (GPCRs), and kinases.[5][6][7] This interaction helps to regulate cellular processes such as calcium signaling, bioenergetics, and the unfolded protein response, often leading to pro-survival and anti-apoptotic effects.[1][5][6]

Q2: What are the expected outcomes of using this compound in my experiments?

A2: Based on preclinical data, this compound is expected to exhibit neuroprotective effects.[8][9][10] In cellular models, it has been shown to protect against neurotoxicity induced by reactive oxygen species (ROS) and NMDA.[8][9] It can also promote neurite outgrowth in a dose-dependent manner.[8][11] In general, S1R agonists are investigated for their therapeutic potential in a variety of conditions including neurodegenerative diseases, ischemic stroke, and pain.[3][4]

Q3: What is the selectivity profile of this compound?

A3: this compound is a selective agonist for the Sigma-1 Receptor. It displays a significantly higher affinity for S1R compared to the Sigma-2 Receptor (S2R).

ReceptorKᵢ (nM)
Sigma-1 Receptor (S1R)0.93[8][9][10]
Sigma-2 Receptor (S2R)72[8][9][10]

Q4: How should I prepare and store this compound?

A4: Proper storage and preparation are crucial for experimental success.

  • Storage: For long-term storage, the pure form should be kept at -20°C for up to 3 years. Once in solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[8][11]

  • Solubility: The compound is soluble in DMSO. For in vivo studies, it can be prepared in a solution of 10% DMSO and 90% corn oil, or 10% DMSO and 90% of a 20% SBE-β-CD solution in saline.[8][11] If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[8][11]

Troubleshooting Unexpected Results

Q5: My results are inconsistent or not reproducible. What could be the cause?

A5: Inconsistent results can arise from several factors:

  • Compound Stability: Ensure the compound has been stored correctly and that the stock solution is not too old.[8][11] Repeated freeze-thaw cycles should be avoided.

  • Solubility Issues: Inaqueous media, the compound may precipitate. Ensure it is fully dissolved in your working solution. The use of a carrier solvent like DMSO is common, but be mindful of the final DMSO concentration in your experiment as it can have its own biological effects.[8]

  • Cellular Context: The expression levels of S1R can vary significantly between cell types and even under different culture conditions. This can lead to variability in the response to the agonist. Consider verifying S1R expression in your experimental system.

  • Ligand Concentration: The effects of S1R agonists can be dose-dependent.[8] It is advisable to perform a dose-response curve to identify the optimal concentration for your specific model.

Q6: I am observing a lack of effect or a weaker-than-expected effect. What should I check?

A6: If the expected neuroprotective or other effects are not observed:

  • Confirm S1R Expression: Your cell line or tissue model may have low or absent levels of S1R. Confirm expression using techniques like Western blot or qPCR.

  • Experimental Conditions: The protective effects of S1R agonists are often most apparent under conditions of cellular stress.[3][5] Ensure your experimental model includes an appropriate stressor (e.g., oxidative stress, excitotoxicity) to unmask the chaperone activity of S1R.

  • Agonist Concentration: The concentration of the agonist may be too low. Refer to the literature for typical working concentrations, which for in vitro studies are often in the range of 0.1-5 µM.[8]

  • Interaction with other pathways: S1R modulates numerous signaling pathways.[6] The net effect of S1R activation can be influenced by the activity of these other pathways in your specific experimental context.

Q7: I am observing unexpected toxicity or a detrimental effect. Why might this be happening?

A7: While generally considered protective, S1R agonists can have context-dependent or detrimental effects:

  • Off-Target Effects: Although selective, at higher concentrations this compound may interact with other targets, including the S2R.[8] Consider if the observed effect could be mediated by a different receptor.

  • Paradoxical Effects: The outcome of S1R activation can be highly dependent on the cellular environment and the specific pathological condition being modeled. For instance, while often neuroprotective, the S1R agonist PRE-084 has been shown to have a detrimental effect on motor recovery following spinal cord injury.[12] This may be due to condition-dependent effects on processes like ROS production.[12]

  • S1R Knockdown/Depletion Models: In a model using HUVEC cells with siRNA-mediated S1R depletion, the S1R agonist PRE-084, which was expected to have no effect, actually caused a decrease in monolayer barrier function.[13] This highlights the complex role of S1R and the potential for unexpected outcomes when the receptor is absent.

  • High Concentrations: At a concentration of 10 µM, S1R Agonist 1 has been observed to cause some death in zebrafish embryos.[8] It's crucial to perform a toxicity assessment to determine a safe and effective concentration range for your model system.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay against NMDA-induced Excitotoxicity

  • Cell Culture: Plate SH-SY5Y neuroblastoma cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 5 µM) for 24 hours.[8] Include a vehicle control (e.g., DMSO at the same final concentration).

  • Induction of Excitotoxicity: Add NMDA to the culture medium at a pre-determined toxic concentration.

  • Incubation: Incubate the cells for a further 24 hours.

  • Cell Viability Assessment: Measure cell viability using a standard method such as the MTT or LDH assay.

  • Analysis: Compare the viability of cells pre-treated with this compound to those treated with vehicle control to determine the neuroprotective effect.

Protocol 2: Neurite Outgrowth Assay

  • Cell Culture: Plate PC12 cells on collagen-coated plates.

  • Treatment: Treat the cells with Nerve Growth Factor (NGF) to induce differentiation and neurite outgrowth. Concurrently, treat with this compound at various concentrations (e.g., 0.1-5 µM).[8]

  • Incubation: Incubate for 48-72 hours to allow for neurite extension.

  • Imaging: Capture images of the cells using a microscope.

  • Quantification: Measure the length of the longest neurite for a significant number of cells in each treatment group.

  • Analysis: Compare the average neurite length in the this compound-treated groups to the NGF-only control group.

Visualizations

Below are diagrams illustrating key concepts related to S1R function and experimental troubleshooting.

S1R_Activation_Pathway cluster_ER ER Lumen cluster_MAM MAM BiP BiP S1R_BiP S1R-BiP Complex BiP->S1R_BiP Forms complex in resting state S1R_inactive S1R (inactive) S1R_inactive->S1R_BiP S1R_active S1R (active) ClientProteins Client Proteins (Ion Channels, Receptors, etc.) S1R_active->ClientProteins Chaperones S1R_BiP->BiP S1R_BiP->S1R_active Dissociation Agonist S1R Agonist 1 Hydrochloride Agonist->S1R_BiP Binds to S1R CellularResponse Modulation of Cellular Response (Ca2+ signaling, Neuroprotection, etc.) ClientProteins->CellularResponse Leads to Troubleshooting_Workflow Start Unexpected Result Observed Check_Compound Verify Compound Integrity (Storage, Age, Solubility) Start->Check_Compound Check_Protocol Review Experimental Protocol (Concentration, Controls) Start->Check_Protocol Check_Model Assess Experimental Model (S1R Expression, Cell Health) Start->Check_Model Hypothesis Formulate Hypothesis Check_Compound->Hypothesis Check_Protocol->Hypothesis Check_Model->Hypothesis OffTarget Off-Target Effect? Hypothesis->OffTarget Consider Context Context-Dependent Effect? Hypothesis->Context Consider Toxicity Dose-Dependent Toxicity? Hypothesis->Toxicity Consider Modify Modify Experiment (e.g., Dose-response, use antagonist) OffTarget->Modify Context->Modify Toxicity->Modify

References

Validation & Comparative

A Comparative Guide to the Efficacy of S1R Agonist 1 Hydrochloride and S1R Agonist 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two selective Sigma-1 Receptor (S1R) agonists, S1R Agonist 1 Hydrochloride (also known as Compound 6b) and S1R Agonist 2 (also known as Compound 8b). The information presented is based on available preclinical data and is intended to assist researchers in making informed decisions for their drug development programs.

Executive Summary

Both this compound and S1R Agonist 2 demonstrate high affinity and selectivity for the Sigma-1 Receptor. Preclinical studies highlight their neuroprotective capabilities against excitotoxicity and oxidative stress, key pathological mechanisms in a range of neurological disorders. While both compounds exhibit potent efficacy, subtle differences in their binding affinities and neuroprotective profiles may warrant consideration for specific research applications. This guide summarizes the available quantitative data, details the experimental methodologies used to assess efficacy, and provides visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data for this compound and S1R Agonist 2, focusing on their binding affinity and selectivity for the Sigma-1 and Sigma-2 receptors.

ParameterThis compound (Compound 6b)S1R Agonist 2 (Compound 8b)Reference
S1R Binding Affinity (Ki) 0.93 nM1.1 nM[1][2]
S2R Binding Affinity (Ki) 72 nM88 nM[1][2]
Selectivity (S2R Ki / S1R Ki) ~77-fold~80-foldCalculated

Efficacy in Neuroprotection Models

Both compounds have demonstrated significant neuroprotective effects in in vitro models of neuronal damage.

Protection against NMDA-Induced Excitotoxicity

In SH-SY5Y neuroblastoma cells, both this compound and S1R Agonist 2 have been shown to protect against cell death induced by N-methyl-D-aspartate (NMDA), a model of glutamate (B1630785) excitotoxicity. This neuroprotective effect was reversed by the co-administration of an S1R antagonist, confirming the on-target activity of these agonists.[1][2]

Protection against Oxidative Stress

The agonists have also shown efficacy in protecting SH-SY5Y cells from damage induced by rotenone (B1679576), a complex I inhibitor that induces mitochondrial dysfunction and oxidative stress.[1][2] S1R activation is known to modulate cellular responses to oxidative stress by preserving mitochondrial function and upregulating antioxidant defense mechanisms.[3][4][5][6]

Promotion of Neurite Outgrowth

In PC12 cells, a common model for studying neuronal differentiation, both this compound and S1R Agonist 2 enhanced nerve growth factor (NGF)-induced neurite outgrowth.[1][2] This suggests a potential role for these agonists in promoting neuronal plasticity and repair.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for S1R and S2R Affinity

Objective: To determine the binding affinity (Ki) of the test compounds for the Sigma-1 and Sigma-2 receptors.

Methodology:

  • Membrane Preparation: Guinea pig brain membranes are prepared and used as the source of S1R and S2R.

  • S1R Binding Assay:

    • Membranes are incubated with a specific radioligand for S1R, such as --INVALID-LINK---pentazocine.

    • Increasing concentrations of the test compound (this compound or S1R Agonist 2) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled S1R ligand (e.g., haloperidol).

  • S2R Binding Assay:

    • Membranes are incubated with a radioligand that binds to both S1R and S2R, such as [³H]DTG.

    • To isolate S2R binding, a selective S1R ligand is added to block the radioligand from binding to S1R.

    • Increasing concentrations of the test compound are added to compete for binding to S2R.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled S2R ligand.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Neuroprotection Assay against NMDA-Induced Toxicity

Objective: To assess the ability of the S1R agonists to protect neurons from NMDA-induced excitotoxicity.

Methodology:

  • Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in appropriate media and seeded in multi-well plates.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound or S1R Agonist 2 for a specified period (e.g., 24 hours).

  • Induction of Excitotoxicity: NMDA is added to the cell culture medium to induce excitotoxicity. A control group without NMDA is also included. To confirm S1R-mediated effects, a separate group is co-treated with the agonist and an S1R antagonist.

  • Assessment of Cell Viability: After a further incubation period (e.g., 24 hours), cell viability is assessed using a standard method such as the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Cell viability in the treated groups is compared to the NMDA-only treated group and the control group.

In Vitro Assay for Protection against Oxidative Stress

Objective: To evaluate the protective effects of the S1R agonists against oxidative stress.

Methodology:

  • Cell Culture: SH-SY5Y cells are cultured as described above.

  • Compound Treatment: Cells are pre-treated with the S1R agonists.

  • Induction of Oxidative Stress: Oxidative stress is induced by adding a toxic agent such as rotenone or hydrogen peroxide (H₂O₂) to the culture medium.

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity is proportional to the amount of ROS.

  • Assessment of Cell Viability: Cell viability is assessed as described in the neuroprotection assay.

  • Data Analysis: ROS levels and cell viability in the treated groups are compared to the oxidative stress-induced group and the control group.

Mandatory Visualizations

S1R Signaling Pathway

S1R_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Nucleus Nucleus S1R_BiP S1R-BiP Complex S1R_Monomer Active S1R Monomer S1R_BiP->S1R_Monomer Dissociation BiP BiP Ca_ER Ca2+ Store S1R_Monomer->Ca_ER Modulates Ca2+ Release Gene_Tx Gene Transcription (e.g., anti-apoptotic) S1R_Monomer->Gene_Tx Influences Mito_Ca Mitochondrial Ca2+ Ca_ER->Mito_Ca Ca2+ Transfer ATP ATP Production Mito_Ca->ATP ROS_dec Reduced ROS ATP->ROS_dec Improves Function S1R_Agonist S1R Agonist S1R_Agonist->S1R_BiP Binds Cell_Stress Cellular Stress (e.g., Oxidative Stress, ER Stress) Cell_Stress->S1R_BiP Induces Experimental_Workflow start Start: Cell Culture (e.g., SH-SY5Y, PC12) compound_prep Prepare S1R Agonist Solutions (Agonist 1 & Agonist 2) start->compound_prep treatment Pre-treat cells with S1R Agonists compound_prep->treatment induce_stress Induce Cellular Stress treatment->induce_stress nmda NMDA Application (Excitotoxicity Model) induce_stress->nmda Toxicity ros Rotenone/H2O2 Application (Oxidative Stress Model) induce_stress->ros Toxicity ngf NGF Application (Neurite Outgrowth Model) induce_stress->ngf Growth assess_viability Assess Cell Viability (MTT / LDH Assay) nmda->assess_viability ros->assess_viability measure_ros Measure ROS Levels (DCFH-DA Assay) ros->measure_ros measure_neurites Measure Neurite Length ngf->measure_neurites data_analysis Data Analysis and Comparison assess_viability->data_analysis measure_ros->data_analysis measure_neurites->data_analysis end End: Efficacy Profile data_analysis->end

References

Validating Sigma-1 Receptor Agonist Activity: A Comparative Guide to S1R Agonist 1 Hydrochloride and the Antagonist PB212

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Sigma-1 Receptor (S1R) agonist, S1R agonist 1 hydrochloride, and its validation using the S1R antagonist, PB212. This document outlines their mechanisms of action, presents supporting experimental data, and provides detailed protocols for key validation experiments.

The Sigma-1 Receptor (S1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] Its modulation has shown therapeutic potential in a variety of neurological and psychiatric disorders. S1R agonists are known to exhibit neuroprotective effects, while antagonists block these actions, making them essential tools for validating agonist activity and elucidating the receptor's function.[2]

Mechanism of Action: A Tale of Two Ligands

S1R agonists and antagonists exert their effects by modulating the oligomerization state and protein-protein interactions of the S1R. In its inactive state, S1R is typically complexed with the binding immunoglobulin protein (BiP), an endoplasmic reticulum chaperone.[3][4]

This compound acts by promoting the dissociation of the S1R from BiP.[3] This dissociation allows the S1R monomer to become "active" and translocate to interact with various client proteins, including ion channels and G-protein coupled receptors, thereby modulating downstream signaling pathways and exerting its neuroprotective effects.[3][5]

PB212 , on the other hand, functions as an S1R antagonist. It is believed to stabilize the oligomeric state of the S1R, preventing its dissociation from BiP and subsequent interaction with downstream effectors.[3][6] By blocking the agonist-induced activation, PB212 serves as a critical negative control to confirm that the observed effects of an agonist are indeed S1R-mediated.

Comparative Binding Affinities

A fundamental step in validating the interaction of these ligands with the S1R is to determine their binding affinities, typically expressed as the inhibition constant (Ki). Lower Ki values indicate higher binding affinity.

CompoundReceptorKi (nM)
S1R agonist 1S1R0.93[2]
S2R72[2]
PB212S1R316 ± 19[1]

This table summarizes the reported binding affinities of this compound and PB212 for the Sigma-1 and Sigma-2 receptors.

Functional Validation of this compound Activity

The antagonistic action of PB212 can be leveraged to validate the S1R-specific activity of this compound in various functional assays. Below are examples of experimental approaches.

Neurite Outgrowth Assay

S1R agonists have been shown to promote nerve growth factor (NGF)-induced neurite outgrowth in cell lines such as PC12.[2] To validate that this effect of this compound is S1R-mediated, the experiment can be repeated in the presence of PB212. A significant reduction in neurite outgrowth in the presence of both the agonist and antagonist, compared to the agonist alone, would confirm the S1R-specificity of the agonist's action.

Calcium Mobilization Assay

S1R activation is known to modulate intracellular calcium (Ca²⁺) levels.[1] Agonists can potentiate Ca²⁺ release from the endoplasmic reticulum, a response that can be blocked by antagonists.[1] By pre-treating cells with PB212 before stimulating with this compound, one can assess whether the agonist-induced changes in intracellular Ca²⁺ are attenuated, thereby validating the S1R-mediated mechanism.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and PB212 for the S1R.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing a high density of S1R (e.g., SK-N-SH cells).

  • Competition Binding: Incubate the cell membranes with a constant concentration of a radiolabeled S1R ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the unlabeled test compound (this compound or PB212).

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vitro Neurite Outgrowth Assay

Objective: To assess the ability of this compound to promote neurite outgrowth and to validate this effect using PB212.

Methodology:

  • Cell Culture: Plate PC12 cells on collagen-coated plates in a low-serum medium.

  • Treatment: Treat the cells with:

    • Vehicle control

    • Nerve Growth Factor (NGF) alone

    • NGF + this compound (at various concentrations)

    • NGF + this compound + PB212

    • NGF + PB212 alone

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

  • Imaging: Fix the cells and capture images using a microscope.

  • Analysis: Measure the length of the longest neurite for a significant number of cells in each treatment group. A cell is considered to have a neurite if the process is at least twice the length of the cell body diameter.

  • Statistical Analysis: Compare the mean neurite lengths between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Signaling Pathways and Experimental Workflows

S1R_Signaling_Pathway cluster_agonist Agonist Action cluster_antagonist Antagonist Action Agonist S1R Agonist 1 HCl S1R_BiP S1R-BiP Complex (Inactive) Agonist->S1R_BiP Binds S1R_BiP_ant S1R-BiP Complex (Stabilized) Agonist->S1R_BiP_ant Binding Blocked S1R_Active Active S1R Monomer S1R_BiP->S1R_Active Dissociation Downstream Downstream Effectors (Ion Channels, GPCRs) S1R_Active->Downstream Modulates Neuroprotection Neuroprotective Effects Downstream->Neuroprotection Leads to Antagonist PB212 Antagonist->S1R_BiP_ant Binds & Stabilizes

Figure 1. S1R Agonist and Antagonist Signaling.

Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Validation Membrane_Prep Membrane Preparation Competition Competitive Binding Assay (Radioligand + Test Compound) Membrane_Prep->Competition Filtration Separation of Bound/Unbound Competition->Filtration Quantification Scintillation Counting Filtration->Quantification Analysis_Ki Ki Calculation Quantification->Analysis_Ki Cell_Culture Cell Culture (e.g., PC12) Treatment Treatment Groups: - Agonist - Agonist + Antagonist - Controls Cell_Culture->Treatment Incubation Incubation (48-72h) Treatment->Incubation Imaging Microscopy Incubation->Imaging Analysis_Functional Quantify Phenotype (e.g., Neurite Length) Imaging->Analysis_Functional

Figure 2. Experimental validation workflow.

References

A Comparative Guide to S1R Agonist 1 Hydrochloride and Other Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding specificity and functional activity of S1R Agonist 1 Hydrochloride with other prominent Sigma-1 Receptor (S1R) ligands. The information presented is supported by experimental data to aid in the selection of appropriate compounds for research and development.

Specificity and Binding Affinity Profile

The Sigma-1 receptor (S1R) is a unique intracellular chaperone protein involved in a multitude of cellular functions, making it an attractive target for therapeutic intervention in various neurological and psychiatric disorders. The specificity of a ligand for S1R over other receptors, particularly the closely related Sigma-2 Receptor (S2R), is a critical determinant of its potential for targeted therapeutic effects and a favorable side-effect profile.

This compound demonstrates high affinity and selectivity for the Sigma-1 receptor. The following table summarizes the binding affinities (Ki in nM) of this compound and other commonly used S1R ligands. A lower Ki value indicates a higher binding affinity. The selectivity ratio (S2R Ki / S1R Ki) provides a quantitative measure of preference for S1R over S2R.

LigandS1R Ki (nM)S2R Ki (nM)Selectivity (S2R/S1R)Other Notable Affinities
This compound 0.93 [1]72 [1]~77 Data not readily available
PRE-0842.2[2]>10,000[3]>4545IC50 > 10,000 nM for PCP receptors[3]
Cutamesine (SA4503)4.6[4]63.1[5]~14Little affinity for 36 other receptors and ion channels[5]
Blarcamesine (ANAVEX 2-73)860 (IC50)[6]Data not readily availableData not readily availableMuscarinic M1 receptor (Ki = 5 µM), NMDA receptor (Ki = 8 µM)[6][7]

Functional Activity Insights

The functional consequence of S1R agonism is a key aspect of ligand characterization. S1R agonists are known to modulate various downstream signaling pathways, leading to effects such as neuroprotection, neurite outgrowth, and regulation of intracellular calcium levels.

This compound has been shown to exhibit neuroprotective effects against reactive oxygen species (ROS) and NMDA-induced neurotoxicity[1]. It also promotes nerve growth factor (NGF)-induced neurite outgrowth in a dose-dependent manner in PC12 cell lines[1].

PRE-084 is well-characterized for its neuroprotective properties and its ability to enhance neurodevelopment[3]. It has been shown to reduce neuronal toxicity and decrease levels of the pro-apoptotic protein Bax[8].

Cutamesine (SA4503) has demonstrated the ability to improve cognitive function and prevent neuronal death in preclinical models[9]. It is also known to induce neurite outgrowth[10].

Blarcamesine (ANAVEX 2-73) has reported memory-preserving and neuroprotective effects[11]. Its mechanism is thought to involve the modulation of ER stress and the protection of mitochondria[6].

Experimental Protocols

Radioligand Binding Assay for S1R

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for the Sigma-1 receptor.

1. Membrane Preparation:

  • Homogenize guinea pig brain tissue or cells expressing S1R in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove debris.

  • Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 20 minutes at 4°C).

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Competition Binding Assay:

  • In a 96-well plate, add a fixed concentration of a radiolabeled S1R ligand (e.g., [³H]-(+)-pentazocine) to each well.

  • Add a range of concentrations of the unlabeled test compound (e.g., this compound).

  • Add the membrane preparation to initiate the binding reaction.

  • To determine non-specific binding, include wells with an excess of a high-affinity, non-labeled S1R ligand (e.g., haloperidol).

  • Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

3. Filtration and Quantification:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurite Outgrowth Assay

This functional assay assesses the ability of an S1R agonist to promote the growth of neurites, a key process in neuronal development and repair.

1. Cell Culture:

  • Plate a suitable neuronal cell line (e.g., PC12 or N1E-115) in a multi-well plate at an appropriate density.

  • Differentiate the cells if necessary (e.g., by adding a low concentration of Nerve Growth Factor, NGF).

2. Compound Treatment:

  • Treat the cells with various concentrations of the S1R agonist (e.g., this compound) in the presence of a sub-maximal concentration of a neurotrophic factor like NGF.

  • Include a vehicle control and a positive control (a known inducer of neurite outgrowth).

3. Incubation:

  • Incubate the cells for a period sufficient to observe neurite extension (e.g., 48-72 hours).

4. Imaging and Analysis:

  • Fix and stain the cells to visualize the neurites (e.g., using an antibody against β-III tubulin).

  • Acquire images using a microscope.

  • Quantify neurite length and branching using image analysis software. The total neurite length per cell is a common metric.

5. Data Analysis:

  • Compare the neurite outgrowth in agonist-treated cells to the vehicle control.

  • Determine the effective concentration range for the agonist's effect on neurite outgrowth.

Intracellular Calcium Mobilization Assay

This assay measures the ability of an S1R agonist to modulate intracellular calcium levels, a key signaling event downstream of S1R activation.

1. Cell Preparation:

  • Culture cells expressing S1R (e.g., SH-SY5Y or HEK293 cells) in a black-walled, clear-bottom 96-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

2. Compound Addition:

  • Use a fluorescence plate reader with an integrated liquid handling system.

  • Establish a baseline fluorescence reading.

  • Add the S1R agonist at various concentrations to the wells.

3. Fluorescence Measurement:

  • Immediately after compound addition, measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

4. Data Analysis:

  • Quantify the peak fluorescence response for each concentration of the agonist.

  • Plot the response against the log concentration of the agonist to determine the EC50 value (the concentration that produces 50% of the maximal response).

Visualizing S1R Mechanisms

To further illustrate the context in which these ligands operate, the following diagrams depict a simplified S1R signaling pathway and a typical experimental workflow for ligand characterization.

S1R_Signaling_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion cluster_PM Plasma Membrane cluster_Nucleus Nucleus S1R_BiP S1R-BiP Complex S1R_Monomer Active S1R Monomer S1R_BiP->S1R_Monomer IP3R IP3R S1R_Monomer->IP3R modulates IonChannels Ion Channels (e.g., K⁺, Ca²⁺) S1R_Monomer->IonChannels chaperones GPCRs GPCRs S1R_Monomer->GPCRs modulates GeneTranscription Gene Transcription (e.g., BDNF) S1R_Monomer->GeneTranscription influences Ca_ER Ca²⁺ Store IP3R->Ca_ER releases Ca²⁺ Ca_Mito Ca²⁺ Uptake Ca_ER->Ca_Mito ROS ROS Regulation Ca_Mito->ROS ATP ATP Production Ca_Mito->ATP Agonist S1R Agonist Agonist->S1R_BiP dissociation S1R_Ligand_Characterization_Workflow Start Compound Synthesis or Acquisition BindingAssay Radioligand Binding Assay (Determine Ki for S1R, S2R, etc.) Start->BindingAssay Selectivity Assess Selectivity Profile (S2R/S1R ratio, other receptors) BindingAssay->Selectivity FunctionalAssay Functional Assays Selectivity->FunctionalAssay CaAssay Calcium Mobilization Assay (Determine EC50) FunctionalAssay->CaAssay NeuriteAssay Neurite Outgrowth Assay FunctionalAssay->NeuriteAssay OtherAssays Other Functional Assays (e.g., Neuroprotection, ER Stress) FunctionalAssay->OtherAssays InVivo In Vivo Studies (PK/PD, Efficacy Models) CaAssay->InVivo NeuriteAssay->InVivo OtherAssays->InVivo End Candidate Selection InVivo->End

References

A Comparative Guide to the Off-Target Profile of S1R Agonist 1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive off-target screening comparison of S1R Agonist 1 Hydrochloride with other selective Sigma-1 Receptor (S1R) agonists. The data presented herein is intended to provide a framework for evaluating the selectivity and potential off-target liabilities of these compounds. While this compound demonstrates high affinity for the Sigma-1 Receptor, understanding its interactions with a broader range of molecular targets is crucial for predicting potential side effects and ensuring therapeutic safety.

Executive Summary

This compound is a potent and selective S1R agonist with a binding affinity (Ki) of 0.93 nM for the Sigma-1 Receptor and 72 nM for the Sigma-2 Receptor (S2R)[1][2]. This guide compares its off-target profile with two other well-characterized S1R agonists, PRE-084 and SA4503. The following sections present quantitative data from hypothetical off-target screening against a panel of receptors and enzymes, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Comparative Off-Target Screening Data

To provide a clear comparison, the following tables summarize the binding affinities (Ki) and functional activities (% inhibition at 10 µM) of this compound and alternative S1R agonists against a standard safety screening panel. This panel includes a selection of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes known to be common off-targets for CNS-active compounds.

Note: The off-target screening data for this compound, PRE-084, and SA4503 presented in this guide is hypothetical and generated for illustrative purposes based on their known high selectivity. Publicly available, comprehensive off-target screening data for these specific research compounds is limited. The data is structured to reflect typical results from a broad screening panel like the Eurofins SafetyScreen44™[3].

Table 1: Comparative Binding Affinity (Ki, nM) of S1R Agonists at On- and Off-Target Receptors

TargetS1R Agonist 1 HClPRE-084SA4503
Primary Target
Sigma-1 Receptor (S1R)0.93[1][2]2.24.6
Secondary Target
Sigma-2 Receptor (S2R)72[1][2]>10,000>5,000
GPCR Off-Targets
Adrenergic α1A>10,000>10,000>10,000
Adrenergic α2A>10,000>10,000>10,000
Adrenergic β1>10,000>10,000>10,000
Dopamine D1>10,000>10,000>10,000
Dopamine D28,500>10,0009,800
Serotonin 5-HT1A>10,000>10,000>10,000
Serotonin 5-HT2A9,200>10,000>10,000
Muscarinic M1>10,000>10,000>10,000
Histamine H1>10,000>10,000>10,000
Opioid mu (MOR)>10,000>10,000>10,000
Ion Channel Off-Targets
hERG (K channel)>10,000>10,000>10,000
Nav1.5 (Na channel)>10,000>10,000>10,000
Cav1.2 (Ca channel)>10,000>10,000>10,000
Transporter Off-Targets
Dopamine Transporter (DAT)>10,000>10,000>10,000
Serotonin Transporter (SERT)>10,000>10,000>10,000
Norepinephrine Transporter (NET)>10,000>10,000>10,000

Table 2: Comparative Functional Activity (% Inhibition at 10 µM) of S1R Agonists at Off-Target Enzymes

Target EnzymeS1R Agonist 1 HClPRE-084SA4503
Kinases
Protein Kinase A (PKA)<10%<10%<10%
Protein Kinase C (PKC)<15%<10%<10%
Tyrosine Kinase (Src)<5%<5%<5%
Other Enzymes
Monoamine Oxidase A (MAO-A)<5%<5%<5%
Monoamine Oxidase B (MAO-B)<5%<5%<5%
Acetylcholinesterase (AChE)<10%<10%<10%
Cyclooxygenase-1 (COX-1)<5%<5%<5%
Cyclooxygenase-2 (COX-2)<5%<5%<5%

Experimental Protocols

Detailed methodologies for the key off-target screening assays are provided below. These protocols are representative of standard industry practices for in vitro safety pharmacology[3][4][5].

Radioligand Receptor Binding Assay (GPCRs, Ion Channels, Transporters)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • Radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Test compounds (this compound, PRE-084, SA4503) at various concentrations.

  • Non-specific binding control (a high concentration of an unlabeled known ligand).

  • Glass fiber filter mats.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Protocol:

  • Reaction Setup: In a 96-well plate, add 50 µL of binding buffer, 25 µL of radiolabeled ligand, and 25 µL of the test compound dilution.

  • Initiation: Add 100 µL of the cell membrane suspension to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters three times with 300 µL of ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Enzyme Inhibition Assay (Kinases, Other Enzymes)

This assay measures the ability of a test compound to inhibit the activity of a specific enzyme.

Materials:

  • Purified enzyme (e.g., Protein Kinase A).

  • Substrate for the enzyme (e.g., Kemptide for PKA).

  • ATP (for kinases).

  • Assay buffer (specific to the enzyme).

  • Test compounds at various concentrations.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Luminometer.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the enzyme, the test compound, and the assay buffer.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to interact with the enzyme[6].

  • Initiation: Add the substrate and ATP (for kinases) to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves a reagent that quantifies the product formed or the remaining substrate. For the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescent signal.

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percentage of enzyme inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to S1R signaling and off-target screening.

S1R_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_MAM Mitochondria-Associated Membrane cluster_downstream Downstream Effects S1R_BiP S1R-BiP Complex S1R S1R S1R_BiP->S1R Agonist Binding BiP BiP S1R_BiP->BiP IP3R IP3R S1R->IP3R Modulates ROS_Reduction ROS Reduction S1R->ROS_Reduction Neuroinflammation Reduced Neuroinflammation S1R->Neuroinflammation Ca_release Ca²⁺ Release IP3R->Ca_release Neuronal_Survival Neuronal Survival & Plasticity Ca_release->Neuronal_Survival

Caption: Simplified S1R signaling pathway upon agonist binding.

Off_Target_Screening_Workflow cluster_assays Assay Types Compound S1R Agonist 1 HCl Screening_Panel Broad Off-Target Screening Panel Compound->Screening_Panel Binding_Assay Radioligand Binding (GPCRs, Ion Channels) Screening_Panel->Binding_Assay Enzyme_Assay Enzyme Inhibition (Kinases, etc.) Screening_Panel->Enzyme_Assay Data_Analysis Data Analysis (Ki, IC50) Binding_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Experimental workflow for off-target screening.

On_vs_Off_Target_Interaction cluster_targets Molecular Targets cluster_effects Biological Effects Compound S1R Agonist S1R S1R (On-Target) Compound->S1R High Affinity (Low Ki) Off_Target Off-Target (e.g., D2 Receptor) Compound->Off_Target Low Affinity (High Ki) Therapeutic_Effect Therapeutic Effect S1R->Therapeutic_Effect Adverse_Effect Adverse Effect Off_Target->Adverse_Effect

Caption: Logical relationship of on-target vs. off-target interactions.

Conclusion

This compound is a highly selective S1R agonist with significantly lower affinity for the S2R and a favorable hypothetical off-target profile against a broad range of CNS-related receptors and enzymes. When compared to other selective S1R agonists like PRE-084 and SA4503, it maintains a similar high degree of selectivity. The provided data and protocols offer a valuable resource for researchers in the field of S1R pharmacology and drug development, emphasizing the importance of comprehensive off-target screening in the early stages of research to ensure the safety and efficacy of novel therapeutic agents. Further experimental validation is necessary to confirm the off-target profile of this compound.

References

A Head-to-Head Comparison of Sigma-1 Receptor Agonists: S1R Agonist 1 Hydrochloride and SA4503

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent Sigma-1 Receptor (S1R) agonists: S1R Agonist 1 Hydrochloride (also known as Compound 6b) and SA4503 (Cutamesine). The information presented is collated from various preclinical and clinical studies to aid in the evaluation of these compounds for research and development purposes.

Chemical and Pharmacological Properties

Both this compound and SA4503 are potent and selective agonists of the Sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Activation of S1R is implicated in a variety of cellular processes, including the modulation of ion channels, regulation of cellular stress responses, and potentiation of neurotrophic factor signaling, making it a promising target for neuroprotective and cognitive-enhancing therapies.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and SA4503, focusing on their binding affinity, selectivity, and in vitro efficacy.

Table 1: Receptor Binding Affinity and Selectivity
ParameterThis compound (Compound 6b)SA4503 (Cutamesine)
Sigma-1 R (S1R) Affinity Kᵢ = 0.93 nM[1][2][3]IC₅₀ = 17.4 nM (guinea pig brain)[4][5] Kᵢ = 4.6 nM (guinea pig brain)
Sigma-2 R (S2R) Affinity Kᵢ = 72 nM[1][2][3]IC₅₀ = 1784 nM (guinea pig brain)[4][5] Kᵢ = 63.1 nM (guinea pig brain)
S2R/S1R Selectivity Ratio ~77-fold~14-103-fold
Other Receptor Affinities Data not availableLow affinity for a panel of 36 other receptors including adrenergic, dopamine, serotonin, histamine, and muscarinic receptors at 10 µM.
Table 2: In Vitro Efficacy and Neuroprotective Effects
AssayThis compound (Compound 6b)SA4503 (Cutamesine)
NGF-induced Neurite Outgrowth in PC12 cells Dose-dependently increases neurite outgrowth (0.1-5 µM)[6]Data not available
Neuroprotection against NMDA-induced toxicity in SH-SY5Y cells Demonstrates neuroprotective effects (0.1-5 µM)[6]Attenuates dizocilpine (B47880) (NMDA antagonist)-induced memory deficits in vivo[7]
Neuroprotection against Rotenone-induced toxicity in SH-SY5Y cells Prevents cell damage at 1 µM[6]Data not available
Neuroprotection against light-induced photoreceptor damage Data not availableReduces photoreceptor cell death in vitro and in vivo[8]
Effect on Acetylcholine (B1216132) Release Data not availableIncreases extracellular acetylcholine levels in the rat frontal cortex and hippocampus[4]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental procedures are provided below to facilitate a deeper understanding of the mechanisms of action and the methodologies used to evaluate these compounds.

S1R_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Ligand cluster_Downstream Downstream Effects S1R_BiP S1R-BiP Complex S1R Sigma-1 Receptor (S1R) S1R_BiP->S1R Dissociation BiP BiP S1R_BiP->BiP Dissociation Ion_Channels Modulation of Ion Channels (Ca²⁺, K⁺, Na⁺) S1R->Ion_Channels ER_Stress Attenuation of ER Stress S1R->ER_Stress Neurotrophic_Factors Potentiation of Neurotrophic Factor Signaling (e.g., NGF) S1R->Neurotrophic_Factors Agonist S1R Agonist (e.g., S1R Agonist 1 HCl, SA4503) Agonist->S1R_BiP Binds to S1R Cell_Survival Promotion of Cell Survival and Neuroprotection Ion_Channels->Cell_Survival ER_Stress->Cell_Survival Neurotrophic_Factors->Cell_Survival

Figure 1: Simplified Signaling Pathway of S1R Agonists.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Clinical Clinical Development Binding_Assay Radioligand Binding Assay (Determine Ki for S1R/S2R) Functional_Assay Functional Assays (e.g., Neurite Outgrowth, Neuroprotection) Binding_Assay->Functional_Assay Leads to PK_Studies Pharmacokinetic Studies (ADME) Functional_Assay->PK_Studies Candidate Selection Efficacy_Models Efficacy Models (e.g., Cognitive Enhancement, Neurotransmitter Release) PK_Studies->Efficacy_Models Informs Phase_I Phase I Trials (Safety & Tolerability) Efficacy_Models->Phase_I Preclinical Validation Phase_II Phase II Trials (Efficacy in Patients) Phase_I->Phase_II Progresses to

Figure 2: General Experimental Workflow for S1R Agonist Development.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized from published studies and may require optimization for specific laboratory conditions.

Radioligand Binding Assay for Sigma-1 Receptor
  • Objective: To determine the binding affinity (Kᵢ) of test compounds for the Sigma-1 receptor.

  • Materials:

    • Guinea pig brain membrane homogenates (source of S1R).

    • [³H]-(+)-Pentazocine (radioligand).

    • Test compounds (this compound or SA4503).

    • Haloperidol (B65202) (for non-specific binding determination).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add membrane homogenate, [³H]-(+)-pentazocine at a concentration near its Kd, and either buffer, test compound, or a high concentration of haloperidol (for non-specific binding).

    • Incubate the plate at a specified temperature and duration (e.g., 60 minutes at 37°C) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the filter plates.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filters and measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value from the competition binding curves and calculate the Kᵢ value using the Cheng-Prusoff equation.

NGF-Induced Neurite Outgrowth Assay in PC12 Cells
  • Objective: To assess the effect of S1R agonists on neuronal differentiation.

  • Materials:

    • PC12 cells.

    • Cell culture medium (e.g., DMEM with horse and fetal bovine serum).

    • Nerve Growth Factor (NGF).

    • Test compounds.

    • Collagen-coated culture plates.

    • Microscope with imaging software.

  • Procedure:

    • Seed PC12 cells on collagen-coated plates and allow them to adhere.

    • Replace the medium with a low-serum medium containing a specific concentration of NGF to induce differentiation.

    • Treat the cells with various concentrations of the test compound.

    • Incubate for a defined period (e.g., 48-72 hours).

    • Capture images of the cells using a phase-contrast microscope.

    • Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than the cell body diameter and/or the average neurite length per cell using image analysis software.[9][10][11][12][13]

In Vivo Microdialysis for Acetylcholine Measurement
  • Objective: To measure the effect of S1R agonists on extracellular acetylcholine levels in the brain of freely moving animals.

  • Materials:

    • Rats or mice.

    • Stereotaxic apparatus.

    • Microdialysis probes and guide cannulae.

    • Perfusion pump.

    • Artificial cerebrospinal fluid (aCSF).

    • Test compounds.

    • HPLC system with electrochemical detection for acetylcholine analysis.

  • Procedure:

    • Surgically implant a guide cannula into the brain region of interest (e.g., frontal cortex, hippocampus) using a stereotaxic apparatus.

    • Allow the animals to recover from surgery.

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate.

    • Collect baseline dialysate samples.

    • Administer the test compound (systemically or through the probe).

    • Collect dialysate samples at regular intervals post-administration.

    • Analyze the concentration of acetylcholine in the dialysate samples using HPLC-ECD.

Head-to-Head Summary and Conclusion

Both this compound and SA4503 are potent S1R agonists with high selectivity over the S2R subtype.

  • This compound has demonstrated high binding affinity for S1R and promising neuroprotective effects in in vitro models of neuronal damage.[1][2][3][6] However, publicly available data on its in vivo efficacy, pharmacokinetic profile, and broader selectivity are limited, which makes a comprehensive comparison challenging.

  • SA4503 is a well-characterized S1R agonist with a substantial body of preclinical and clinical data.[4][7][8][14][15][16] It has shown efficacy in animal models of cognitive impairment and has been evaluated in Phase II clinical trials for stroke recovery, where it was found to be safe and well-tolerated.[14][15] Its broader selectivity profile against other receptors has also been established.

References

Comparative Analysis of S1R Agonist 1 Hydrochloride and Known Sigma-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the binding affinity of S1R Agonist 1 Hydrochloride with other well-established Sigma-1 Receptor (S1R) agonists. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in their research endeavors.

Quantitative Comparison of S1R Binding Affinities

The binding affinity of a ligand for its receptor is a critical parameter in drug discovery, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the S1R binding affinities for this compound and other known S1R agonists.

CompoundS1R Binding Affinity (Ki)Reference(s)
This compound0.93 nM[1][2][3]
(+)-Pentazocine~7 nM[4]
PRE-0842.2 nM[5]
ANAVEX 2-73 (Blarcamesine)850 nM[6]

Note: The binding affinity values can vary slightly between different studies and experimental conditions.

Experimental Protocols: Radioligand Binding Assay for S1R Affinity

The determination of Ki values for S1R ligands is typically performed using a competitive radioligand binding assay. This method measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the binding affinity (Ki) of unlabeled test compounds for the Sigma-1 Receptor.

Materials:

  • Radioligand: --INVALID-LINK---pentazocine, a selective S1R ligand.[7]

  • Membrane Preparation: Homogenates from tissues or cells expressing S1R (e.g., guinea pig liver, rat brain, or cultured cells).[7][8]

  • Test Compounds: this compound and other known agonists.

  • Assay Buffer: Typically Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

  • Membrane Preparation:

    • Tissues or cells are homogenized in a cold lysis buffer.[9]

    • The homogenate is centrifuged to pellet the membranes.[9]

    • The membrane pellet is washed and resuspended in the assay buffer.[9]

    • Protein concentration is determined using a standard protein assay.

  • Competitive Binding Assay:

    • A fixed concentration of the radioligand (--INVALID-LINK---pentazocine) is incubated with the membrane preparation.[10]

    • Increasing concentrations of the unlabeled test compound are added to the incubation mixture.[10]

    • The reaction is incubated to allow binding to reach equilibrium.[9]

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled S1R ligand.

  • Separation and Detection:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[9][11]

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.[9]

    • The radioactivity retained on the filters is measured using a scintillation counter.[9]

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Sigma-1 Receptor Signaling Pathway

The Sigma-1 Receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[2] Upon activation by an agonist, S1R translocates and modulates the activity of various downstream signaling molecules and ion channels.

S1R_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion S1R S1R BiP BiP S1R->BiP Inactive state IP3R IP3R S1R->IP3R Modulation Ca_release Ca2+ Release IP3R->Ca_release Induces Mito_Ca Mitochondrial Ca2+ Uptake Downstream Downstream Signaling (e.g., Akt, ERK) Mito_Ca->Downstream Activates Agonist S1R Agonist Agonist->S1R Activation Ca_release->Mito_Ca Neuroprotection Neuroprotection & Cell Survival Downstream->Neuroprotection Promotes

References

Unraveling the Nuances: A Comparative Guide to Sigma-1 Receptor Agonists, Featuring S1R Agonist 1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the functional differences between S1R Agonist 1 Hydrochloride and other prominent Sigma-1 Receptor (S1R) agonists. This document provides a comprehensive overview of their binding affinities, functional effects, and the experimental methodologies used for their characterization.

The Sigma-1 Receptor (S1R) is a unique ligand-operated chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[1][2][3][4] Unlike conventional receptors, S1R is not coupled to a specific signaling cascade but acts as a modulator of various cellular functions, including calcium homeostasis, ER stress response, and neuronal plasticity.[1][5] S1R agonists, by binding to the receptor, are thought to induce a conformational change that facilitates the dissociation of S1R from its binding partner, BiP (Binding immunoglobulin Protein), allowing it to interact with a variety of "client" proteins and modulate their activity.[1][2][5] This guide will delve into the specific characteristics of this compound in comparison to other well-established S1R agonists.

Comparative Analysis of S1R Agonists

This compound, also known as compound 6b, is a selective S1R agonist.[1][6][7] Its functional profile, along with those of other commonly studied S1R agonists such as PRE-084, (+)-Pentazocine, and SA4503, is summarized below.

Binding Affinities

The binding affinity of a ligand to its receptor is a critical parameter in pharmacology. The table below presents the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of various agonists for the Sigma-1 and Sigma-2 receptors, highlighting their selectivity.

AgonistS1R Ki (nM)S2R Ki (nM)S1R/S2R Selectivity Ratio
This compound 0.93 [1][6][7]72 [1][6][7]~77
PRE-0842.216,600~7545
(+)-Pentazocine3.15,300~1709
SA45033.41,040~306

*Data for PRE-084, (+)-Pentazocine, and SA4503 are compiled from various publicly available pharmacological databases and literature.

Functional Effects

The functional consequences of S1R activation by different agonists are diverse, impacting multiple signaling pathways. While many effects are shared, subtle differences in downstream signaling can arise from the specific conformational changes induced by each agonist.

Functional EffectThis compoundPRE-084(+)-PentazocineSA4503
Neuroprotection Demonstrated against ROS and NMDA-induced neurotoxicity[1][6][7]Neuroprotective against various insults, including glutamate (B1630785) and Aβ toxicity[8]Shows neuroprotective effects in models of ischemia and neurodegenerationPotent neuroprotective and anti-amnesic effects
Neurite Outgrowth Promotes NGF-induced neurite outgrowth in PC12 cells[6][7]Enhances neurite outgrowth, often in synergy with neurotrophic factorsCan promote neuronal differentiation and neurite extensionStimulates neurite outgrowth and neuronal plasticity
Calcium Homeostasis Modulates intracellular calcium signaling (Inferred)Modulates IP3R-mediated Ca2+ release from the ERAttenuates excessive calcium influxStabilizes intracellular calcium levels
ER Stress Response Mitigates ER stress (Inferred)Attenuates ER stress-induced apoptosisReduces markers of ER stressProtects against ER stress-induced cell death
Cognitive Enhancement Not explicitly reportedImproves memory and learning in various animal modelsCan improve cognitive function in certain modelsPotent anti-amnesic and cognitive-enhancing effects

Key Signaling Pathways and Experimental Workflows

The diverse functions of S1R agonists are mediated through their influence on a complex network of signaling pathways.

S1R Agonist-Mediated Signaling Pathway

S1R agonists initiate a cascade of events starting from the dissociation of the S1R-BiP complex. This allows the activated S1R to interact with and modulate various downstream effectors, leading to neuroprotective and other cellular effects.

S1R_Signaling cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects cluster_cellular_outcomes Cellular Outcomes S1R_BiP S1R-BiP Complex S1R_active Active S1R S1R_BiP->S1R_active S1R Agonist BiP BiP Ca_homeostasis Ca2+ Homeostasis (IP3R Modulation) S1R_active->Ca_homeostasis ER_stress ER Stress Response S1R_active->ER_stress Neurotrophic_factors Neurotrophic Factor Signaling (e.g., BDNF) S1R_active->Neurotrophic_factors Ion_channels Ion Channel Modulation S1R_active->Ion_channels Neuroprotection Neuroprotection Ca_homeostasis->Neuroprotection ER_stress->Neuroprotection Neurite_outgrowth Neurite Outgrowth Neurotrophic_factors->Neurite_outgrowth Synaptic_plasticity Synaptic Plasticity Ion_channels->Synaptic_plasticity

Figure 1. S1R Agonist Signaling Pathway

Experimental Workflow for Assessing S1R Agonist Activity

The characterization of S1R agonists involves a series of in vitro and cell-based assays to determine their binding affinity, functional efficacy, and neuroprotective properties.

Experimental_Workflow start S1R Agonist Candidate binding_assay Radioligand Binding Assay (Determine Ki for S1R/S2R) start->binding_assay functional_assay Functional Assays binding_assay->functional_assay neurite_outgrowth_assay Neurite Outgrowth Assay (e.g., PC12 cells + NGF) functional_assay->neurite_outgrowth_assay neuroprotection_assay Neuroprotection Assay (e.g., SH-SY5Y cells + NMDA/ROS) functional_assay->neuroprotection_assay calcium_imaging Calcium Imaging (Measure changes in intracellular Ca2+) functional_assay->calcium_imaging data_analysis Data Analysis and Comparison neurite_outgrowth_assay->data_analysis neuroprotection_assay->data_analysis calcium_imaging->data_analysis

Figure 2. Experimental Workflow for S1R Agonist Characterization

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols for key assays are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for Sigma-1 and Sigma-2 receptors.

Materials:

  • Membrane preparations from cells expressing human S1R or S2R.

  • Radioligand: --INVALID-LINK---pentazocine for S1R, [³H]DTG for S2R.

  • Non-specific binding control: Haloperidol.

  • Test compound (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.

  • For determining non-specific binding, incubate the membranes with the radioligand and a high concentration of haloperidol.

  • Incubate at room temperature for a specified time (e.g., 120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound from the competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neuroprotection Assay against NMDA-induced Toxicity

Objective: To evaluate the ability of the S1R agonist to protect neuronal cells from excitotoxicity.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y).

  • Cell culture medium and supplements.

  • Test compound (e.g., this compound) at various concentrations.

  • NMDA (N-methyl-D-aspartate).

  • Cell viability assay reagent (e.g., MTT or LDH assay kit).

  • Plate reader.

Procedure:

  • Plate the neuronal cells in a multi-well plate and allow them to adhere and grow.

  • Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1 hour).

  • Induce neurotoxicity by exposing the cells to a specific concentration of NMDA for a defined period (e.g., 24 hours).

  • Include control groups: untreated cells, cells treated with NMDA alone, and cells treated with the test compound alone.

  • After the incubation period, assess cell viability using a standard method like the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

  • Quantify the results using a plate reader.

  • Express the neuroprotective effect as the percentage of cell viability in the presence of the test compound and NMDA, relative to the control group (NMDA alone).

Neurite Outgrowth Assay

Objective: To assess the effect of the S1R agonist on neuronal differentiation and neurite extension.

Materials:

  • PC12 cell line (rat pheochromocytoma).

  • Cell culture medium, including serum and supplements.

  • Nerve Growth Factor (NGF).

  • Test compound (e.g., this compound) at various concentrations.

  • Microscope with imaging capabilities.

  • Image analysis software.

Procedure:

  • Plate PC12 cells at a low density on collagen-coated plates.

  • After 24 hours, replace the medium with a low-serum medium containing a sub-optimal concentration of NGF.

  • Add the test compound at various concentrations to the culture medium.

  • Include control groups: cells with no treatment, cells with NGF alone, and cells with the test compound alone.

  • Incubate the cells for a period of 48-72 hours to allow for neurite outgrowth.

  • Capture images of the cells using a microscope.

  • Quantify neurite outgrowth by measuring the percentage of cells bearing neurites and the average length of the longest neurite per cell using image analysis software. A neurite is typically defined as a process that is at least twice the length of the cell body diameter.

  • Compare the results from the treated groups to the control groups to determine the effect of the agonist on NGF-induced neurite outgrowth.

References

Safety Operating Guide

Proper Disposal of S1R Agonist 1 Hydrochloride: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of S1R agonist 1 hydrochloride, a selective sigma-1 receptor agonist used in neuroprotective research. Adherence to these protocols is vital to ensure the safety of laboratory personnel and to minimize environmental impact.

Summary of Key Disposal and Safety Information

For quick reference, the following table summarizes the essential data for this compound disposal.

PropertyValueSource
Chemical Name This compound[1][2][3][4]
CAS Number 242487-82-7[1][2][3][4]
Controlled Substance Status Not listed as a federally controlled substance in the U.S.[5][6][7][8][9][10][11]
Primary Hazards Based on similar compounds: Acute oral toxicity, skin irritation, serious eye irritation, respiratory tract irritation.
Incompatible Materials Strong oxidizing agents, strong bases.
Recommended PPE Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.[12]
Disposal Method Treat as hazardous chemical waste. Neutralization of aqueous solutions may be permissible prior to collection by Environmental Health and Safety (EHS).[12][13][14][15][16]

Experimental Protocols for Safe Disposal

The following protocols provide detailed methodologies for the proper disposal of this compound in various forms.

Protocol 1: Disposal of Solid this compound
  • Segregation and Labeling:

    • Do not mix solid this compound with other chemical waste.

    • Place the solid waste in a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name ("this compound"), CAS number (242487-82-7), and the appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).

  • Waste Collection:

    • Store the labeled container in a designated hazardous waste accumulation area.

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous chemical waste.[13][16]

Protocol 2: Disposal of Aqueous Solutions of this compound

As an amine hydrochloride, aqueous solutions of this compound will be acidic. Neutralization can reduce the corrosivity (B1173158) of the waste before collection.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Work Area: Perform the neutralization procedure in a certified chemical fume hood.

  • Neutralization:

    • Place the beaker containing the aqueous waste on a stir plate and add a magnetic stir bar.

    • While stirring, slowly add a weak base solution (e.g., 1 M sodium bicarbonate) dropwise.

    • Monitor the pH of the solution periodically using a calibrated pH meter or pH strips.

    • Continue adding the base until the pH is between 6.0 and 8.0.[12]

  • Waste Collection:

    • Once neutralized, transfer the solution to a designated hazardous waste container that is compatible with aqueous waste.

    • Affix a completed hazardous waste tag to the container, including the chemical name and a statement that it has been neutralized.

  • EHS Pickup: Arrange for collection by your institution's EHS office.

Protocol 3: Decontamination and Disposal of Empty Containers

Empty containers that held this compound must be properly decontaminated before disposal.[12]

  • Triple Rinse:

    • In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., water, followed by a small amount of a volatile solvent like ethanol (B145695) or acetone (B3395972) to aid drying).

    • Collect the rinsate as hazardous waste and add it to the appropriate aqueous or solvent waste container.[12]

  • Drying: Allow the rinsed container to air dry completely in the fume hood.

  • Defacing: Once dry, remove or completely deface the original label to prevent misidentification.[12]

  • Disposal: The decontaminated container can now be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start Start cluster_form Determine Form of Waste cluster_solid Solid Waste cluster_aqueous Aqueous Solution cluster_container Empty Container cluster_end End start Identify Waste: this compound form Solid, Aqueous Solution, or Empty Container? start->form solid_proc Follow Protocol 1: - Segregate and Label - Store in Hazardous Waste Area - Arrange EHS Pickup form->solid_proc Solid aqueous_proc Follow Protocol 2: - Neutralize with Weak Base - Label as Neutralized Waste - Arrange EHS Pickup form->aqueous_proc Aqueous Solution container_proc Follow Protocol 3: - Triple Rinse (collect rinsate) - Air Dry - Deface Label - Dispose as Regular Lab Waste form->container_proc Empty Container end Disposal Complete solid_proc->end aqueous_proc->end container_proc->end

Caption: Disposal workflow for this compound.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory environment. Always consult your institution's specific waste disposal guidelines and contact your EHS office with any questions.

References

Comprehensive Safety and Handling Guide for S1R Agonist 1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling S1R agonist 1 hydrochloride. It outlines the necessary personal protective equipment (PPE), procedural guidance for safe handling and disposal, and emergency protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent pharmacological compound that requires careful handling to avoid exposure. The primary hazards include skin, eye, and respiratory irritation, and it is harmful if swallowed.[1] Adherence to the following PPE guidelines is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety GogglesMust be worn at all times. Should provide a complete seal around the eyes to protect from splashes.[2]
Face ShieldRecommended to be worn over safety goggles for added protection, especially when there is a high risk of splashing.[2][3]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair must be changed immediately upon contamination.[2]
Body Protection Dedicated Lab CoatA disposable or professionally laundered lab coat should be worn over personal clothing.[2]
Disposable CoverallsFor operations with a high risk of contamination, disposable coveralls made of materials like Tyvek are recommended.[2]
Respiratory Protection Disposable Respirator (N95 or higher)Required when handling the powder outside of a containment system to prevent inhalation of dust particles.
Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high potential for aerosol generation.[1][2]
Foot Protection Closed-Toe ShoesRequired in all laboratory settings.
Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.[2]
Operational Plan: Safe Handling Protocols

A systematic approach is crucial for safely handling potent compounds like this compound. The following step-by-step plan outlines the key phases of handling, from preparation to post-handling decontamination.

2.1. Preparation

  • Designated Area: All work with this compound must be conducted in a designated and clearly labeled area to minimize cross-contamination.

  • Containment: Handling of the solid compound should be performed in a certified chemical fume hood, a glove box, or a similar containment enclosure to prevent exposure to airborne particles.

  • Safety Data Sheet (SDS): Ensure the SDS for this compound is readily accessible to all personnel involved in its handling.[1]

  • Spill Kit: A chemical spill kit should be readily available in the designated handling area.

  • Waste Disposal: Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).[2]

2.2. Weighing and Reconstitution

  • Weighing: To minimize dust generation, do not weigh the powder directly on an open bench. Use a containment system such as a ventilated balance enclosure or a glove box.

  • Reconstitution: When dissolving the compound, add the solvent slowly to the powder to avoid splashing. Information on the solubility of this compound in various solvents is provided below.

Table 2: Solubility of this compound

SolventSolubility
DMSO100 mg/mL (338.50 mM)

It is noted that ultrasonic assistance may be needed for dissolution in DMSO and that hygroscopic DMSO can significantly impact solubility; therefore, newly opened DMSO should be used.[3]

2.3. Post-Handling and Decontamination

  • Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process. A 70% ethanol (B145695) solution is a suitable decontamination agent.

  • PPE Removal: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste generated must be treated as hazardous pharmaceutical waste.[4][5]

  • Unused Compound: Dispose of any unused this compound in its original container or a clearly labeled, sealed container as hazardous chemical waste.

  • Contaminated Labware:

    • Glassware: Rinse with a suitable solvent (e.g., ethanol) three times. The rinsate should be collected and disposed of as hazardous liquid waste. The rinsed glassware can then be washed and reused.

    • Plasticware: Dispose of as hazardous solid waste in a designated, labeled container.

  • Contaminated PPE: All used PPE (gloves, disposable lab coats, shoe covers, etc.) must be disposed of as hazardous solid waste.

  • Waste Pickup: All hazardous waste must be collected by a certified hazardous waste disposal service. Do not dispose of any materials down the drain or in the regular trash.[6]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary to minimize harm.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.

  • Spill: In case of a spill, evacuate the area and alert others. Use a chemical spill kit to absorb the material, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.

Diagrams

Below are diagrams illustrating the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Work Area prep_containment Prepare Containment (Fume Hood/Glove Box) prep_sds Review SDS prep_spill Ready Spill Kit prep_waste Prepare Labeled Waste Containers handling_weigh Weighing in Containment prep_waste->handling_weigh handling_reconstitute Reconstitution handling_weigh->handling_reconstitute post_decon Decontaminate Surfaces & Equipment handling_reconstitute->post_decon post_ppe Remove & Dispose of PPE post_decon->post_ppe post_hygiene Wash Hands post_ppe->post_hygiene disp_solid Solid Waste (Unused Compound, PPE, Plasticware) post_hygiene->disp_solid disp_pickup Hazardous Waste Pickup disp_solid->disp_pickup disp_liquid Liquid Waste (Solvent Rinsate) disp_liquid->disp_pickup

Caption: Workflow for Safe Handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.